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Aldose reductase-IN-4

Cat. No.: B12402597
M. Wt: 291.30 g/mol
InChI Key: RNGRVWMFCJQROU-UHFFFAOYSA-N
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Description

Aldose reductase-IN-4 is a useful research compound. Its molecular formula is C14H10FNO3S and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FNO3S B12402597 Aldose reductase-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10FNO3S

Molecular Weight

291.30 g/mol

IUPAC Name

2-fluoro-4-indol-1-ylsulfonylphenol

InChI

InChI=1S/C14H10FNO3S/c15-12-9-11(5-6-14(12)17)20(18,19)16-8-7-10-3-1-2-4-13(10)16/h1-9,17H

InChI Key

RNGRVWMFCJQROU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC(=C(C=C3)O)F

Origin of Product

United States

Foundational & Exploratory

Aldose Reductase-IN-4: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose reductase-IN-4, also identified as compound IIc in the primary literature, is a potent and selective inhibitor of Aldose Reductase (AR), a key enzyme in the polyol pathway.[1] This pathway becomes particularly active during hyperglycemia, contributing to the pathogenesis of diabetic complications.[2][3] this compound, a member of the indolyl-sulfonyl-phenol class of inhibitors, demonstrates significant potential for therapeutic intervention by mitigating the detrimental effects of the overactivated polyol pathway.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aldose Reductase

This compound functions as a direct inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2][3] Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant shunting of glucose through the polyol pathway.[5]

The primary mechanism of this compound involves its binding to the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.[2] This inhibitory action is crucial as the accumulation of sorbitol, an osmotically active polyol, is a primary initiator of cellular stress and subsequent pathological changes associated with diabetic complications.[5]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentration (IC50) values.

Target EnzymeIC50 Value (µM)
Aldehyde Reductase 1 (ALR1)11.70[1]
Aldose Reductase 2 (ALR2)0.98[1]

Table 1: Inhibitory activity of this compound against human aldehyde reductase 1 (ALR1) and human aldose reductase 2 (ALR2).

Signaling Pathways

The primary signaling pathway influenced by this compound is the polyol pathway. By inhibiting aldose reductase, the compound effectively blocks the cascade of events initiated by the conversion of glucose to sorbitol.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Hyperglycemia Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH AR_IN_4 This compound AR_IN_4->AR Inhibition

Polyol Pathway Inhibition

Downstream of the polyol pathway, inhibition of aldose reductase by this compound is hypothesized to mitigate several pathogenic mechanisms, including osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs).

Downstream_Effects AR_Inhibition Aldose Reductase Inhibition (by this compound) Reduced_Sorbitol Reduced Sorbitol Accumulation AR_Inhibition->Reduced_Sorbitol Reduced_Oxidative_Stress Reduced Oxidative Stress AR_Inhibition->Reduced_Oxidative_Stress Prevents NADPH depletion Reduced_AGEs Reduced AGE Formation AR_Inhibition->Reduced_AGEs Decreases fructose formation Cellular_Protection Cellular Protection Reduced_Sorbitol->Cellular_Protection Decreased osmotic stress Reduced_Oxidative_Stress->Cellular_Protection Reduced_AGEs->Cellular_Protection

Downstream Consequences of AR Inhibition

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of compounds against aldose reductase, based on common methodologies cited in the field. The specific parameters for this compound can be found in the primary publication by Koutsopoulos et al. (2020).

Objective: To determine the IC50 value of a test compound against aldose reductase.

Materials:

  • Partially purified aldose reductase from rat lenses or recombinant human aldose reductase.

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NADPH in phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.

    • Prepare serial dilutions of the test compound in the appropriate solvent.

  • Enzyme Assay:

    • In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.

    • Add a specific volume of the test compound dilution (or solvent for the control).

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

    • Immediately measure the decrease in absorbance at 340 nm over a set period. The rate of decrease in absorbance corresponds to the rate of NADPH consumption, which is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Mix Mix Reagents and Enzyme Reagents->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Compound Prepare Compound Dilutions Add_Compound Add Test Compound/Control Compound->Add_Compound Mix->Add_Compound Initiate Initiate Reaction (Add Substrate) Add_Compound->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

In Vitro AR Inhibition Assay Workflow

Conclusion

This compound is a selective and potent inhibitor of aldose reductase, a critical enzyme in the polyol pathway. Its mechanism of action is centered on the direct inhibition of this enzyme, which in turn is expected to ameliorate the cellular stress and damage associated with hyperglycemia-induced diabetic complications. The quantitative data available demonstrates its efficacy and selectivity in vitro. Further research into its effects on downstream signaling pathways and its performance in in vivo models will be crucial in fully elucidating its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

The Role of Aldose Reductase-IN-4 in the Polyol Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aldose Reductase-IN-4, a potent inhibitor of aldose reductase, and its role within the polyol pathway. This document details the quantitative inhibition data, experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Polyol Pathway and Aldose Reductase

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, as seen in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR), with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH).

The overactivation of the polyol pathway has been strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH impairs the cell's antioxidant defense system, leading to oxidative stress. Furthermore, the products of the polyol pathway can contribute to the formation of advanced glycation end products (AGEs) and activate protein kinase C (PKC), further exacerbating cellular damage.

Aldose reductase inhibitors (ARIs) are a class of drugs that block the first step of the polyol pathway, thereby preventing the accumulation of sorbitol and the subsequent pathological consequences. This compound is a novel investigational ARI with significant inhibitory activity against aldose reductase.

Quantitative Data for this compound

This compound, also identified as compound IIc in scientific literature, has been evaluated for its inhibitory potency against two isoforms of the aldo-keto reductase superfamily: aldehyde reductase 1 (ALR1) and aldose reductase 2 (ALR2), the latter being the primary target for preventing diabetic complications. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme Target This compound (Compound IIc) IC50 (µM)
Aldehyde Reductase 1 (ALR1)11.70[1]
Aldose Reductase 2 (ALR2)0.98[1]

Table 1: In vitro inhibitory potency of this compound against ALR1 and ALR2.

The data indicates that this compound is a significantly more potent inhibitor of ALR2 than ALR1, suggesting a favorable selectivity profile for targeting the polyol pathway while potentially minimizing off-target effects associated with ALR1 inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the evaluation of this compound.

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines the spectrophotometric determination of aldose reductase activity and its inhibition by this compound. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by the enzyme.

Materials:

  • Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • This compound (dissolved in DMSO)

  • UV/Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NADPH in phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Mixture Preparation:

    • In a quartz cuvette, combine the sodium phosphate buffer, NADPH solution, and the enzyme solution (ALR2 or ALR1).

    • For inhibitor testing, add the desired concentration of this compound to the assay mixture. For the control, add an equivalent volume of DMSO.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified pre-incubation period (e.g., 5 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer.

    • Record the rate of NADPH oxidation (the linear portion of the absorbance vs. time curve).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Intracellular Sorbitol Accumulation Assay

This protocol describes a method to quantify the effect of this compound on sorbitol accumulation in a cellular model of hyperglycemia.

Materials:

  • A suitable cell line (e.g., human lens epithelial cells, retinal pigment epithelial cells)

  • Cell culture medium (e.g., DMEM)

  • High glucose medium (e.g., DMEM with 30-50 mM glucose)

  • This compound

  • Lysis buffer

  • Sorbitol assay kit (e.g., enzymatic assay based on sorbitol dehydrogenase)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a desired confluency in standard culture medium.

    • Induce hyperglycemia by replacing the standard medium with high glucose medium.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) in the high glucose medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the cell lysates to pellet cellular debris.

    • Collect the supernatant for sorbitol measurement.

  • Sorbitol Quantification:

    • Perform the sorbitol assay on the cell lysates according to the manufacturer's instructions. This typically involves an enzymatic reaction where sorbitol is converted to fructose, coupled with the reduction of NAD+ to NADH, which can be measured colorimetrically or fluorometrically.

    • Use a standard curve generated with known concentrations of sorbitol to determine the sorbitol concentration in the samples.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein concentration in each sample.

    • Compare the intracellular sorbitol levels in cells treated with this compound to the vehicle-treated control cells under high glucose conditions.

    • Calculate the percentage reduction in sorbitol accumulation for each inhibitor concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the polyol pathway and the experimental evaluation of this compound.

The Polyol Pathway and Points of Intervention

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibitor Inhibition cluster_pathology Diabetic Complications Glucose Excess Glucose AR Aldose Reductase (ALR2) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose PKC_Activation PKC Activation Fructose->PKC_Activation AGE_Formation AGE Formation Fructose->AGE_Formation ARI4 This compound ARI4->AR

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (ALR2) - NADPH - Substrate (DL-glyceraldehyde) - Buffer Mix Combine Enzyme, NADPH, Buffer, and Inhibitor/Vehicle Reagents->Mix Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Mix Preincubate Pre-incubate at 25°C Mix->Preincubate Initiate Initiate reaction with Substrate Preincubate->Initiate Measure Monitor NADPH oxidation (Absorbance at 340 nm) Initiate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50 Downstream_Signaling Hyperglycemia Hyperglycemia AR_Activation Aldose Reductase Activation Hyperglycemia->AR_Activation Sorbitol_Accumulation Sorbitol Accumulation AR_Activation->Sorbitol_Accumulation NADPH_Depletion NADPH Depletion AR_Activation->NADPH_Depletion Fructose_Increase Fructose Increase Sorbitol_Accumulation->Fructose_Increase SDH Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Oxidative_Stress Oxidative Stress NADPH_Depletion->Oxidative_Stress PKC_Activation PKC Activation Fructose_Increase->PKC_Activation AGE_Formation AGE Formation Fructose_Increase->AGE_Formation Cellular_Damage Cellular Damage & Diabetic Complications Osmotic_Stress->Cellular_Damage Oxidative_Stress->Cellular_Damage PKC_Activation->Cellular_Damage AGE_Formation->Cellular_Damage ARI4 This compound ARI4->AR_Activation

References

In-Depth Technical Guide: Aldose Red reductase-IN-4 Target Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics of Aldose reductase-IN-4, a potent inhibitor of Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1). This document summarizes key quantitative data, details experimental protocols for inhibitor assessment, and visualizes relevant biological pathways and experimental workflows.

Quantitative Enzyme Inhibition Data

This compound, also identified as compound IIc and chemically named 2-fluoro-4-((1H-indol-1-yl)sulfonyl)phenol, has demonstrated significant inhibitory activity against both ALR1 and ALR2. The half-maximal inhibitory concentrations (IC50) are presented in Table 1 for direct comparison.

Table 1: IC50 Values of this compound

Target EnzymeIC50 (µM)
Aldehyde Reductase 1 (ALR1)11.70[1]
Aldose Reductase 2 (ALR2)0.98[1]

Further kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) have not been detailed in the currently available literature.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against ALR1 and ALR2, based on established methodologies. The specific conditions for this compound would be detailed in the primary research by Koutsopoulos et al.

Materials and Reagents
  • Enzymes: Purified recombinant human ALR1 and ALR2

  • Substrate: DL-Glyceraldehyde

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2-7.0)

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

  • Control Inhibitor: A known aldose reductase inhibitor (e.g., Epalrestat or Sorbinil)

  • Other: 96-well microplates, spectrophotometer capable of reading absorbance at 340 nm.

Enzyme Inhibition Assay Procedure

The inhibitory activity is determined by monitoring the decrease in NADPH concentration, which is consumed during the reduction of the substrate by the enzyme. This is observed as a decrease in absorbance at 340 nm.

  • Preparation of Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the sodium phosphate buffer, NADPH, and the purified enzyme (ALR1 or ALR2).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. For control wells, add the solvent vehicle or a known inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, contributing to diabetic complications.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Hyperglycemia Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor This compound Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of this compound's inhibitory activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Purified Enzyme (ALR1 or ALR2) Mix Combine Enzyme, Buffer, NADPH, and Inhibitor Enzyme_Prep->Mix Reagent_Prep Prepare Reagents (Buffer, NADPH, Substrate) Reagent_Prep->Mix Inhibitor_Prep Prepare this compound (Serial Dilutions) Inhibitor_Prep->Mix Incubate Pre-incubate Mix->Incubate Initiate Add Substrate to Initiate Reaction Incubate->Initiate Spectro Measure Absorbance at 340 nm (Kinetic Read) Initiate->Spectro Calc Calculate Reaction Rates & Percent Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for the in vitro enzyme inhibition assay of this compound.

References

An In-depth Technical Guide to the Therapeutic Potential of Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the core pharmacology and clinical evaluation of key compounds, as a proxy for Aldose Reductase-IN-4.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "this compound" is not referenced in publicly available scientific literature. This guide therefore provides a comprehensive overview of the therapeutic potential of Aldose Reductase Inhibitors (ARIs) as a class, drawing on data from extensively studied molecules to illustrate the core principles, experimental validation, and clinical landscape relevant to the development of any novel ARI.

Executive Summary

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation. The accumulation of intracellular sorbitol leads to osmotic stress, while the concomitant depletion of NADPH and increase in the NADH/NAD+ ratio result in oxidative stress and metabolic imbalances. Consequently, the inhibition of aldose reductase has been a major therapeutic target for the prevention and treatment of these debilitating conditions. This document provides a technical overview of the mechanism of action, preclinical and clinical data for key ARIs, and the experimental protocols used to evaluate their efficacy.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, excess glucose is shunted into the polyol pathway.[1] Aldose reductase (AR), an NADPH-dependent enzyme, catalyzes the reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH) in an NAD+-dependent reaction.[2]

The pathological consequences of enhanced polyol pathway activity are multifaceted:

  • Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation and subsequent osmotic stress, cell swelling, and damage.[3]

  • Oxidative Stress: The increased activity of AR consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS).

  • NADH/NAD+ Imbalance: The conversion of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio, which can inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and alter cellular redox balance.[4]

  • Formation of Advanced Glycation End-products (AGEs): The fructose generated can be phosphorylated to fructose-3-phosphate, a potent glycating agent that contributes to the formation of AGEs, which are implicated in the long-term complications of diabetes.

By inhibiting aldose reductase, ARIs aim to mitigate these pathological processes, thereby preventing or slowing the progression of diabetic complications.

Quantitative Data on Key Aldose Reductase Inhibitors

The following tables summarize the in vitro potency and clinical trial data for several well-characterized ARIs.

Table 1: In Vitro Potency of Selected Aldose Reductase Inhibitors
InhibitorIC50 (µM)Source of Enzyme
Alrestatin1Not Specified
Tolrestat0.015Not Specified
Epalrestat0.012 - 0.021Not Specified
Zenarestat0.011Not Specified
Zopolrestat0.041Not Specified
Sorbinil0.26 - 0.28Not Specified
Fidarestat0.018Not Specified
Zopolrestat0.0031Human Placenta
Compound 124 (Zopolrestat analog)0.0032Human Placenta

Data compiled from multiple sources.[5][6][7]

Table 2: Summary of Clinical Trial Data for Epalrestat
Study ParameterEpalrestat GroupControl Groupp-valueReference
3-Year Median MNCV Change <0.001[8]
Change from baseline (m/s)Not specifiedDeterioration
Between-group difference (m/s)1.6
Subjective Symptoms Improvement (3 Years) [8]
Numbness of lower extremities40.4% improved33.7% improved0.030
Paresthesia or hypesthesia37.2% improved23.7% improved0.015
Cramping42.7% improved27.2% improved0.024
Progression of Retinopathy/Nephropathy (3 Years) 0.014[9]
Odds Ratio0.323

MNCV: Motor Nerve Conduction Velocity

Table 3: Summary of Clinical Trial Data for Tolrestat
Study ParameterTolrestat Group (200 mg/day)Placebo Groupp-valueReference
52-Week Concordant Improvement [10]
(Motor Nerve Conduction & Paresthetic Symptoms)28%5%0.001
52-Week Autonomic Neuropathy Improvement [11]
Postural Hypotension (mm Hg)-5.9Worsened
Expiration/Inspiration Ratio+0.026Worsened
30:15 Ratio+0.032Worsened

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ARIs. Below are representative protocols for in vitro and in vivo studies.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.

Materials:

  • Partially purified aldose reductase from bovine or rat lens.[12]

  • DL-glyceraldehyde (substrate).

  • NADPH (cofactor).

  • Phosphate buffer (e.g., 0.1 M, pH 6.2).

  • Test compound (e.g., dissolved in DMSO).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation in a Streptozotocin-Induced Diabetic Rat Model

Objective: To assess the efficacy of an ARI in preventing or reversing the accumulation of sorbitol in nerve and other tissues in a diabetic animal model.

Animal Model:

  • Male Wistar rats.

  • Induction of diabetes via a single intraperitoneal injection of streptozotocin (STZ) (e.g., 50-60 mg/kg) dissolved in citrate buffer.

  • Control animals receive citrate buffer only.

  • Diabetes is confirmed by measuring blood glucose levels (animals with glucose > 250 mg/dL are considered diabetic).

Treatment Protocol:

  • Diabetic rats are divided into treated and untreated groups.

  • The treated group receives the test compound daily by oral gavage at a specified dose (e.g., Tolrestat at 50 mg/kg/day).[13]

  • The untreated and control groups receive the vehicle.

  • Treatment is carried out for a specified duration (e.g., 4 weeks).

Endpoint Measurement:

  • At the end of the study, animals are euthanized, and tissues of interest (e.g., sciatic nerve, retina, lens) are collected.

  • Tissues are homogenized and processed for the measurement of sorbitol and fructose levels using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Statistical analysis is performed to compare the levels of polyol pathway metabolites between the different experimental groups.

Visualizations: Signaling Pathways and Workflows

Diagram 1: The Polyol Pathway and Points of Pathogenesis

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_pathogenesis Pathogenic Outcomes Glucose Excess Glucose AR Aldose Reductase (AR) Target of ARIs Glucose->AR Sorbitol Sorbitol AR->Sorbitol Reduction NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose Oxidation NADH NADH SDH->NADH AGEs AGE Formation Fructose->AGEs OxidativeStress Oxidative Stress RedoxImbalance Redox Imbalance NADPH NADPH NADPH->AR NADP->OxidativeStress NADPH Depletion NAD NAD+ NAD->SDH NADH->RedoxImbalance Increased NADH/NAD+

Caption: The Polyol Pathway under hyperglycemia, leading to diabetic complications.

Diagram 2: Experimental Workflow for In Vivo ARI Efficacy Testing

ARI_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Start Start: Wistar Rats Induction Induce Diabetes (STZ) Start->Induction Grouping Group Animals: - Control - Diabetic (Vehicle) - Diabetic (ARI-Treated) Induction->Grouping Dosing Daily Oral Gavage (e.g., 4 weeks) Grouping->Dosing Monitoring Monitor Blood Glucose & Weight Dosing->Monitoring Euthanasia Euthanize & Collect Tissues (Sciatic Nerve, Retina, Lens) Monitoring->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Measurement Measure Sorbitol/Fructose (HPLC or GC-MS) Homogenization->Measurement Stats Statistical Analysis & Conclusion Measurement->Stats

Caption: Workflow for testing Aldose Reductase Inhibitor efficacy in diabetic rats.

Conclusion

Aldose reductase inhibitors represent a promising therapeutic strategy for mitigating the long-term complications of diabetes. While the clinical development of many ARIs has been challenging, with some withdrawn due to adverse effects or limited efficacy, compounds like Epalrestat have demonstrated clinical benefits and are approved for use in several countries. The in-depth understanding of the polyol pathway and the development of robust preclinical models are essential for the successful discovery and development of new, more potent, and safer ARIs. The data and protocols presented herein provide a foundational guide for researchers and drug developers in this field.

References

The Impact of Aldose Reductase Inhibition on Sorbitol Accumulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of sorbitol, mediated by the enzyme aldose reductase, is a key pathogenic mechanism in the development of diabetic complications. This technical guide provides an in-depth analysis of Aldose Reductase-IN-4, a novel inhibitor, and its effects on sorbitol accumulation. Due to the limited publicly available data on this compound, this document will also draw upon data from the well-characterized and clinically used aldose reductase inhibitor, Epalrestat, to provide a comprehensive understanding of the principles and methodologies in this field of research.

Introduction to the Polyol Pathway and Aldose Reductase

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR), an NADPH-dependent enzyme.[1][2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1]

The intracellular accumulation of sorbitol has several detrimental effects. As an osmotically active molecule, its buildup leads to osmotic stress and subsequent cellular damage.[3] Furthermore, the increased activity of aldose reductase consumes NADPH, a critical cofactor for the regeneration of the antioxidant glutathione, thereby increasing cellular susceptibility to oxidative stress.[1] These processes are implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy.[4]

Aldose Reductase Inhibitors: A Therapeutic Strategy

Inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate diabetic complications by reducing the accumulation of intracellular sorbitol.[5] Aldose reductase inhibitors (ARIs) are a class of drugs that competitively or non-competitively bind to the enzyme, blocking its catalytic activity.

This compound (Compound IIc)

This compound, also referred to as compound IIc, is a flavonyl-2,4-thiazolidinedione derivative that has been identified as an inhibitor of aldose reductase.

Epalrestat: A Clinically Used Aldose Reductase Inhibitor

Epalrestat is a non-competitive and reversible aldose reductase inhibitor that is clinically approved in several countries for the treatment of diabetic neuropathy.[4] It serves as a valuable benchmark for the evaluation of new ARIs.

Quantitative Data on Aldose Reductase Inhibition

The potency of aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget EnzymeIC50 ValueReference
This compound (Compound IIc)Aldehyde Reductase 1 (ALR1)11.70 µMImmunomart
Aldose Reductase 2 (ALR2)0.98 µMImmunomart
EpalrestatAldose Reductase0.012 µM[6]

Table 1: In Vitro Inhibitory Activity of Aldose Reductase Inhibitors. This table summarizes the IC50 values for this compound and Epalrestat against their target enzymes.

Effect of Aldose Reductase Inhibition on Sorbitol Accumulation

The primary therapeutic goal of aldose reductase inhibition is to reduce the intracellular accumulation of sorbitol. The efficacy of an ARI is therefore also assessed by its ability to lower sorbitol levels in cells and tissues.

InhibitorCell/Tissue TypeGlucose ConcentrationTreatment Concentration% Reduction in Sorbitol/GalactitolReference
EpalrestatHuman Umbilical Vein Endothelial Cells (HUVECs)High Glucose (24.5 mM)500 nMNot statistically significant[7]
EpalrestatErythrocytes (in vivo, diabetic patients)N/A150 mg/daySignificant reduction correlated with baseline levels[8]
Andrographolide (another ARI)Rat Lens (in vivo, galactosemic model)N/AN/ASignificant decrease in galactitol[9]

Table 2: Effect of Aldose Reductase Inhibitors on Polyol Accumulation. This table presents data on the reduction of sorbitol or its analogue galactitol by ARIs in cellular and in vivo models. Note that direct quantitative data for this compound on sorbitol accumulation is not currently available in the public domain.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from the methodology used for the evaluation of flavonyl-2,4-thiazolidinedione derivatives, including compound IIc.[10]

Objective: To determine the in vitro inhibitory activity of a test compound against aldose reductase.

Materials:

  • Partially purified aldose reductase enzyme (e.g., from rat lens or kidney)

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., 50% DMF and 50% Methanol)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 0.2 mL phosphate buffer

    • 0.1 mL NADPH solution

    • 0.1 mL of the test compound at various concentrations

    • 2.4 mL distilled water

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding 0.1 mL of the aldose reductase enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Sorbitol Accumulation Assay

This protocol is a generalized method based on principles described in studies evaluating the effects of ARIs on intracellular sorbitol levels.[7][11]

Objective: To measure the effect of an aldose reductase inhibitor on sorbitol accumulation in cultured cells under high glucose conditions.

Materials:

  • Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium with normal glucose (e.g., 5.5 mM)

  • Cell culture medium with high glucose (e.g., 25 mM)

  • Test compound (e.g., Epalrestat)

  • Lysis buffer

  • Sorbitol assay kit (commercially available)

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Wash the cells and replace the normal glucose medium with high glucose medium.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for sorbitol accumulation.

  • After incubation, wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Collect the supernatant and measure the intracellular sorbitol concentration using a sorbitol assay kit according to the manufacturer's instructions.

  • Normalize the sorbitol concentration to the total protein content of the cell lysate.

  • Calculate the percentage of reduction in sorbitol accumulation in treated cells compared to untreated cells.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures are provided below using the DOT language for Graphviz.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase ARI Aldose Reductase Inhibitor (e.g., Epalrestat) ARI->AR inhibits

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

AR_Inhibition_Assay cluster_0 Reaction Preparation cluster_1 Measurement cluster_2 Data Analysis Buffer Phosphate Buffer Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) Buffer->Spectrophotometer NADPH NADPH NADPH->Spectrophotometer Inhibitor Test Inhibitor Inhibitor->Spectrophotometer Enzyme Aldose Reductase Enzyme->Spectrophotometer Add to initiate Inhibition % Inhibition Calculation Spectrophotometer->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: Workflow for the in vitro Aldose Reductase Inhibition Assay.

Sorbitol_Accumulation_Assay cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Measurement and Analysis Culture Culture Cells HighGlucose Incubate in High Glucose Medium Culture->HighGlucose Treatment Treat with Aldose Reductase Inhibitor HighGlucose->Treatment Lysis Cell Lysis Treatment->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Assay Sorbitol Assay Supernatant->Assay Normalization Normalize to Protein Content Assay->Normalization Analysis Data Analysis Normalization->Analysis

Caption: Workflow for the Cellular Sorbitol Accumulation Assay.

Conclusion

Aldose reductase inhibitors represent a critical area of research for the management of diabetic complications. While specific data on this compound is emerging, the principles of its action can be understood through the lens of well-established inhibitors like Epalrestat. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel and potent aldose reductase inhibitors. Further research is warranted to fully characterize the in vivo efficacy and safety profile of this compound and its potential to mitigate sorbitol-induced cellular damage.

References

Early-Stage Research on Aldose Reductase-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Aldose reductase-IN-4, a novel inhibitor of aldose reductase. This document synthesizes the available data on its biochemical properties, inhibitory activity, and the experimental methodologies used for its characterization.

Introduction to Aldose Reductase and this compound

Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for mitigating these complications.[2][3]

This compound, also referred to as compound IIc, is a novel synthetic molecule designed as a potent and selective inhibitor of aldose reductase 2 (ALR2).[4] It was developed as part of a research effort to create more "druggable" inhibitors by replacing the traditional carboxylic acid moiety with a bioisosteric sulfonyl-phenol group.[5]

Biochemical and Physicochemical Properties

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₄H₁₀FNO₃S
Molecular Weight 291.30 g/mol
CAS Number 2446136-17-8

In Vitro Inhibitory Activity

The inhibitory potency of this compound was evaluated against two isoforms of aldehyde reductase: ALR1 and ALR2. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target EnzymeIC₅₀ (μM)
Aldehyde Reductase 1 (ALR1)11.70
Aldose Reductase 2 (ALR2)0.98

These results indicate that this compound is a significantly more potent inhibitor of ALR2, the primary target for preventing diabetic complications, compared to ALR1.[4]

Experimental Protocols

While the complete, detailed experimental protocol from the primary publication by Koutsopoulos et al. (2020) is not publicly available, a representative protocol for an in vitro aldose reductase inhibition assay is provided below. This protocol is based on standard spectrophotometric methods used in the field.

Representative In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.

Materials:

  • Recombinant or purified aldose reductase (from rat lens, bovine lens, or human tissue)

  • DL-glyceraldehyde (substrate)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compound (this compound)

  • Known aldose reductase inhibitor (e.g., Sorbinil) as a positive control

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent plates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control by serial dilution in the assay buffer.

    • Prepare the assay mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Assay Protocol (96-well plate format):

    • To each well, add a specific volume of the assay buffer.

    • Add the test compound at various concentrations to the respective wells.

    • Add the positive control and a vehicle control (solvent only) to separate wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.

    • Immediately measure the absorbance at 340 nm in kinetic mode for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway, the target of this compound, and a typical experimental workflow for screening aldose reductase inhibitors.

The Polyol Pathway

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor This compound Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for Aldose Reductase Inhibitor Screening

ARI_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Aldose Reductase Purification/Preparation Incubation Incubation of Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Reagent_Prep Assay Reagent Preparation (Buffer, NADPH, Substrate) Reagent_Prep->Incubation Reaction Initiation of Reaction with Substrate Incubation->Reaction Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Reaction->Measurement Rate_Calc Calculation of Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculation of % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc

Caption: A typical workflow for the in vitro screening of aldose reductase inhibitors.

Conclusion and Future Directions

The early-stage research on this compound demonstrates its potential as a selective and potent inhibitor of aldose reductase 2. Its unique chemical scaffold, which deviates from traditional carboxylic acid-based inhibitors, may offer improved pharmacokinetic properties. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile. Future studies could include X-ray crystallography to understand its binding mode with ALR2, cellular assays to assess its effect on sorbitol accumulation in relevant cell types, and in vivo studies in animal models of diabetes to evaluate its therapeutic potential.

References

Exploring Aldose Reductase-IN-4 for Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, has emerged as a significant therapeutic target in oncology.[1] Its overexpression is linked to cancer cell proliferation, resistance to chemotherapy, and the promotion of inflammatory signaling pathways that contribute to tumorigenesis.[1][2] Aldose reductase-IN-4 is a potent inhibitor of aldose reductase, demonstrating significant selectivity for the primary isoform implicated in pathological conditions. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it may modulate in cancer, and detailed experimental protocols for its evaluation. While direct studies of this compound in cancer models are not yet published, this document extrapolates its potential based on the well-established role of aldose reductase in cancer biology.

Introduction: The Role of Aldose Reductase in Cancer

Aldose reductase (AR), encoded by the AKR1B1 gene, is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3] While its role in diabetic complications is well-documented, a growing body of evidence implicates AR in the development and progression of various cancers.[1] Overexpression of AR has been observed in numerous human cancers, including those of the liver, breast, ovary, cervix, and rectum.[4]

The contribution of AR to carcinogenesis is multifaceted. It is a key mediator of inflammatory signals induced by growth factors and cytokines.[5] Specifically, AR is involved in the metabolic processing of lipid-derived aldehydes, which can activate transcription factors such as NF-κB and AP-1.[5] These transcription factors, in turn, regulate the expression of genes involved in cell proliferation, inflammation, and survival, all of which are hallmarks of cancer.[5] Furthermore, AR has been shown to contribute to chemoresistance, making its inhibition a promising strategy to enhance the efficacy of existing cancer therapies.[1]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor belonging to the class of indolyl-sulfonyl-phenols. It has been identified as a potent inhibitor of aldehyde reductase 2 (ALR2), the enzyme commonly referred to as aldose reductase, with significant selectivity over aldehyde reductase 1 (ALR1).

Quantitative Data

The inhibitory activity of this compound against the two major isoforms of aldehyde reductase is summarized in the table below. The data is derived from in vitro enzymatic assays.

TargetIC50 (µM)
Aldehyde Reductase 1 (ALR1)11.70[6][7][8]
Aldose Reductase 2 (ALR2)0.98[6][7][8]

Table 1: Inhibitory activity of this compound against aldehyde reductase isoforms.

Key Signaling Pathways in AR-Mediated Carcinogenesis

The inhibition of aldose reductase by compounds such as this compound is expected to impact several critical signaling pathways implicated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting a chronic inflammatory state that supports tumor growth and metastasis. Aldose reductase contributes to the activation of NF-κB through the metabolism of lipid peroxidation products. By inhibiting AR, this compound can potentially suppress NF-κB activation and its downstream pro-tumorigenic effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines ROS Reactive Oxygen Species (ROS) Growth_Factors->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Aldehydes Lipid Aldehydes Lipid_Peroxidation->Lipid_Aldehydes AR Aldose Reductase (AR) Lipid_Aldehydes->AR IKK_Complex IKK Complex AR->IKK_Complex Activates Aldose_reductase_IN_4 This compound Aldose_reductase_IN_4->AR IkB IκB IKK_Complex->IkB Phosphorylates IkB->IkB Degradation NF_kB_dimer NF-κB (p50/p65) IkB->NF_kB_dimer NF_kB_IkB NF-κB-IκB Complex IkB->NF_kB_IkB NF_kB_dimer->NF_kB_IkB NF_kB_active Active NF-κB NF_kB_dimer->NF_kB_active NF_kB_IkB->IKK_Complex Inhibits Gene_Transcription Gene Transcription NF_kB_active->Gene_Transcription Cell_Response Proliferation, Survival, Inflammation, Angiogenesis Gene_Transcription->Cell_Response

NF-κB signaling pathway and the inhibitory role of this compound.
VEGF Signaling and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Aldose reductase has been shown to mediate VEGF-induced signaling in endothelial cells. Inhibition of AR can prevent VEGF-induced cell proliferation, migration, and tube formation, key steps in angiogenesis. Therefore, this compound may exert anti-angiogenic effects by disrupting the VEGF signaling cascade.

VEGF_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR AR Aldose Reductase (AR) VEGFR->AR Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) AR->Downstream_Signaling Aldose_reductase_IN_4 This compound Aldose_reductase_IN_4->AR Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Gene_Expression->Angiogenesis

VEGF signaling pathway and the potential anti-angiogenic effect of this compound.

Experimental Protocols

The following protocols are based on standard methodologies for the evaluation of aldose reductase inhibitors and can be adapted for the study of this compound in a cancer research context.

In Vitro Aldose Reductase Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit the enzymatic activity of ALR1 and ALR2.

Materials:

  • Recombinant human ALR1 and ALR2

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of NADPH and DL-glyceraldehyde in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • NADPH solution

      • Diluted this compound or vehicle (for control)

      • Recombinant ALR1 or ALR2 enzyme

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction and Measure Absorbance:

    • Initiate the reaction by adding the DL-glyceraldehyde solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Evaluating this compound in Cancer Cells

The following workflow outlines a general approach to investigate the anticancer effects of this compound.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Enzyme Inhibition Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Viability Cancer Cell Viability/Proliferation Assays (e.g., MTT, BrdU) In_Vitro_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Cell_Viability->Apoptosis_Assay Migration_Invasion Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell) Apoptosis_Assay->Migration_Invasion Signaling_Analysis Western Blot Analysis of Signaling Pathways (NF-κB, VEGF) Migration_Invasion->Signaling_Analysis In_Vivo_Studies In Vivo Xenograft Models Signaling_Analysis->In_Vivo_Studies End End In_Vivo_Studies->End

General experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of aldose reductase, a key enzyme implicated in cancer progression and chemoresistance. While direct experimental evidence of its efficacy in cancer models is currently lacking, its demonstrated in vitro activity against the target enzyme suggests significant potential as a tool for cancer research and a lead compound for the development of novel anticancer therapeutics.

Future research should focus on validating the anticancer effects of this compound in various cancer cell lines and in vivo tumor models. Elucidating its precise mechanism of action on downstream signaling pathways, such as NF-κB and VEGF, will be crucial. Furthermore, investigating its potential to sensitize cancer cells to existing chemotherapeutic agents could open new avenues for combination therapies. The favorable safety profile of other aldose reductase inhibitors in clinical trials for diabetic complications provides a strong rationale for the continued exploration of this class of compounds in oncology.

References

Unraveling the Potential of Aldose Reductase Inhibition in Neuroinflammatory Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: This technical guide addresses the broader role of aldose reductase inhibitors in neuroinflammatory disease models. Extensive research did not yield specific data regarding the application of Aldose reductase-IN-4 in this context. The primary literature associated with this compound, also known as compound IIc, focuses on its design, synthesis, and in vitro enzymatic inhibition, without reporting on its effects in neuroinflammatory models. Therefore, this document provides a comprehensive overview of the mechanism and therapeutic potential of the broader class of aldose reductase inhibitors in neuroinflammation, drawing from available scientific literature.

Introduction: Aldose Reductase as a Therapeutic Target in Neuroinflammation

Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] While its role in the pathogenesis of diabetic complications is well-established, emerging evidence highlights its significant involvement in inflammatory processes, including those affecting the central nervous system.[3][4] Neuroinflammation is a complex process involving the activation of microglia and astrocytes, the production of inflammatory mediators, and subsequent neuronal damage, which is a hallmark of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[5][6][7] Aldose reductase inhibitors (ARIs) are a class of drugs that block the activity of this enzyme and have shown potential in mitigating neuroinflammatory responses in various preclinical models.[3][8]

Mechanism of Action of Aldose Reductase in Neuroinflammation

The pro-inflammatory role of aldose reductase is multifaceted. Under conditions of oxidative stress, which is common in neurodegenerative diseases, AR can exacerbate inflammatory signaling through several mechanisms:

  • The Polyol Pathway and Oxidative Stress: In hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the depletion of NADPH. NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Reduced GSH levels lead to increased reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

  • Reduction of Lipid Aldehydes: Aldose reductase can reduce lipid aldehydes, such as 4-hydroxynonenal (4-HNE), which are products of lipid peroxidation. While this can be a detoxification step, the resulting alcohols can also participate in inflammatory signaling cascades.

  • Activation of NF-κB and MAPK Pathways: Aldose reductase activity has been linked to the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] These pathways regulate the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

By inhibiting aldose reductase, ARIs can disrupt these processes, thereby reducing oxidative stress and suppressing the downstream inflammatory cascade.

This compound: An In Vitro Profile

This compound, also referred to as compound IIc, is a novel aldose reductase inhibitor.[9][10] Its primary characterization has been through in vitro enzymatic assays.

CompoundTargetIC50 (µM)Reference
This compound Aldehyde Reductase 1 (ALR1)11.70[9]
Aldehyde Reductase 2 (ALR2)0.98[9]
Table 1: In vitro inhibitory activity of this compound.

Preclinical Evidence for Aldose Reductase Inhibitors in Neuroinflammatory Disease Models

While data on this compound is not available, other ARIs have been evaluated in various models of neuroinflammatory and neurodegenerative diseases.

Alzheimer's Disease Models

In cellular models of Alzheimer's disease, inhibition of aldose reductase has been shown to reduce the inflammatory response of microglia to beta-amyloid (Aβ) plaques.[5][11] This is associated with a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12]

ARIModelKey FindingsReference
SorbinilAβ-treated BV2 microglia cells (in vitro)Attenuated Aβ-induced TNF-α and IL-1β expression.[12]
Co-culture of Aβ-treated microglia and neuronsAmeliorated neuronal damage.[5]
Table 2: Effects of Aldose Reductase Inhibitors in Alzheimer's Disease Models.
Parkinson's Disease Models

In animal models of Parkinson's disease, aldose reductase has been implicated in the protection of dopaminergic neurons.[2] Aldose reductase can detoxify reactive aldehydes, such as 3,4-dihydroxyphenylacetaldehyde (DOPAL), a toxic metabolite of dopamine.[13]

InterventionModelKey FindingsReference
AR knockoutMPTP-induced mouse model of Parkinson's diseaseMore severe behavioral deficits and brain damage compared to wild-type mice, suggesting a protective role for AR.[2]
Tat-AR proteinMPP+-treated SH-SY5Y cells (in vitro)Protected against MPP+-induced cell death and DNA fragmentation.[13]
Table 3: Role of Aldose Reductase in Parkinson's Disease Models.
Autoimmune Neuroinflammation Models

In models of autoimmune diseases with a neuroinflammatory component, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and experimental autoimmune uveitis (EAU), ARIs have demonstrated therapeutic potential.[14][15]

ARIModelKey FindingsReference
FidarestatExperimental Autoimmune Uveitis (EAU) in ratsSignificantly prevented leukocyte infiltration and the increase in inflammatory cytokines and chemokines in the eye.[15]
AR knockoutExperimental Autoimmune Uveitis (EAU) in miceProtected against severe retinal damage and reduced levels of cytokines and chemokines in the eye.[14]
Table 4: Effects of Aldose Reductase Inhibition in Autoimmune Neuroinflammation Models.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is a general method for determining the in vitro inhibitory activity of a compound against aldose reductase.

  • Enzyme Preparation: Partially purify aldose reductase from rat lenses or use a commercially available recombinant enzyme.

  • Assay Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the test compound at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the aldose reductase enzyme solution.

  • Substrate Addition: Add the substrate, such as DL-glyceraldehyde.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).

Microglia Activation Assay

This protocol assesses the effect of an ARI on microglia activation in vitro.

  • Cell Culture: Culture a microglial cell line (e.g., BV2) in appropriate media.

  • Treatment: Pre-treat the cells with the ARI for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or Aβ).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex assay.

  • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.

  • Western Blotting: Prepare cell lysates and perform Western blotting to analyze the activation of signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).

Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a common in vivo model for studying multiple sclerosis.

  • Induction of EAE: Immunize mice (e.g., C57BL/6) with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant (CFA). Administer pertussis toxin on day 0 and day 2 post-immunization.

  • ARI Treatment: Administer the ARI daily, starting from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Histopathology: At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination (e.g., using hematoxylin and eosin [H&E] and Luxol fast blue [LFB] staining).

  • Immunohistochemistry: Perform immunohistochemistry to detect immune cell infiltration (e.g., CD4+ T cells, macrophages) in the central nervous system.

Signaling Pathways and Experimental Workflows

Aldose_Reductase_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., Aβ, LPS, Cytokines) ROS Reactive Oxygen Species (ROS) Stimuli->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Aldehydes Lipid Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->Lipid_Aldehydes AR Aldose Reductase (AR) Lipid_Aldehydes->AR Reduced_Aldehydes Reduced Aldehydes AR->Reduced_Aldehydes Signaling_Cascade Signaling Cascade Reduced_Aldehydes->Signaling_Cascade NFkB_MAPK NF-κB & MAPK Activation Signaling_Cascade->NFkB_MAPK Gene_Expression Pro-inflammatory Gene Expression NFkB_MAPK->Gene_Expression Inflammation Neuroinflammation Gene_Expression->Inflammation ARI Aldose Reductase Inhibitor (ARI) ARI->AR Experimental_Workflow_EAE Immunization EAE Induction (MOG peptide + CFA) Treatment_Group ARI Treatment Group Immunization->Treatment_Group Vehicle_Group Vehicle Control Group Immunization->Vehicle_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Endpoint Endpoint Analysis (e.g., Day 21) Clinical_Scoring->Endpoint Histology Histopathology (Inflammation, Demyelination) Endpoint->Histology IHC Immunohistochemistry (Immune Cell Infiltration) Endpoint->IHC Cytokine_Analysis Cytokine/Chemokine Analysis (CNS tissue) Endpoint->Cytokine_Analysis

References

The Role of Aldose Reductase Inhibition in Cardiovascular Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has emerged as a critical therapeutic target in the management of cardiovascular complications, particularly those associated with diabetes. Under hyperglycemic conditions, increased flux through the polyol pathway contributes to oxidative stress, inflammation, and cellular damage, implicating AR in the pathogenesis of diabetic cardiomyopathy, atherosclerosis, and ischemia-reperfusion injury. This technical guide provides an in-depth analysis of the preclinical and clinical research investigating the role of aldose reductase inhibitors (ARIs) in cardiovascular disease. We focus on key findings, experimental methodologies, and the molecular pathways modulated by AR inhibition, using the well-characterized inhibitor Zopolrestat and the next-generation selective inhibitor AT-001 as primary examples.

Introduction to Aldose Reductase and its Role in Cardiovascular Disease

Aldose reductase (AR; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of glucose to sorbitol.[1] While this pathway is a minor route for glucose metabolism under normal physiological conditions, its activity is significantly enhanced during hyperglycemia.[2] The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH, a crucial cofactor for glutathione reductase, depletes cellular antioxidant defenses, leading to increased reactive oxygen species (ROS) production.[2] This cascade of events contributes to the cellular damage observed in various cardiovascular tissues.

In the cardiovascular system, AR activation has been linked to several pathological processes:

  • Diabetic Cardiomyopathy: Characterized by diastolic dysfunction, cardiac fibrosis, and hypertrophy, which can progress to heart failure.[3]

  • Ischemia-Reperfusion (I/R) Injury: Increased AR activity exacerbates myocardial damage following a period of ischemia.[4][5]

  • Atherosclerosis: AR contributes to the proliferation of smooth muscle cells, a key event in the development of atherosclerotic plaques.[1]

  • Vascular Dysfunction: AR-mediated pathways can lead to impaired endothelial-dependent vasodilation.[6]

Quantitative Data on the Efficacy of Aldose Reductase Inhibitors

The therapeutic potential of ARIs in cardiovascular disease has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings for Zopolrestat and AT-001.

Table 1: Effects of Zopolrestat on Ischemia-Reperfusion Injury in Diabetic and Non-Diabetic Rat Hearts
ParameterGroupIschemiaReperfusionFold Change (vs. Untreated)Reference
Intracellular Na+ (mM) Untreated Diabetic31.6 ± 2.6--[7]
Zopolrestat-Treated Diabetic (1 µM)21.3 ± 2.6-↓ 1.48[7][8]
Untreated Non-Diabetic32.9 ± 2.8--[7]
Zopolrestat-Treated Non-Diabetic (1 µM)25.9 ± 2.3-↓ 1.27[7]
Intracellular Ca2+ Rise Untreated Diabetic & Non-Diabetic-Significantly Higher-[7]
Zopolrestat-Treated Diabetic & Non-Diabetic (1 µM)-Significantly Reduced-[7]
Na+,K+-ATPase Activity (µmol/h/mg protein) Untreated Diabetic-7.28 ± 0.98-[7]
Zopolrestat-Treated Diabetic (1 µM)-11.70 ± 0.95↑ 1.61[7]
Table 2: Effects of AT-001 on Diabetic Cardiomyopathy in a Mouse Model
ParameterGroupValueFold Change (vs. Vehicle)Reference
Myocardial Fatty Acid Oxidation (µmol/min/g dry wt) Vehicle1.15 ± 0.19-[9]
AT-001 (40 mg/kg/day)0.5 ± 0.1↓ 2.3[9]
Table 3: Clinical Trial Data for AT-001 in Patients with Diabetic Cardiomyopathy
ParameterGroupChange from Baseline at 15 MonthsP-value (vs. Placebo)Reference
Peak Oxygen Uptake (VO2) (mL/kg/min) Placebo-0.31-[10][11]
High-Dose AT-001-0.010.19[10][11]
Peak VO2 in patients not receiving SGLT2i or GLP-1RA (mL/kg/min) Placebo vs. High-Dose AT-001Difference of 0.620.04[10][11]

Key Experimental Protocols

This section details the methodologies employed in seminal studies to investigate the effects of ARIs on cardiovascular disease models.

In Vivo Model of Diabetic Cardiomyopathy and ARI Treatment

Objective: To assess the effect of an ARI on cardiac function and metabolism in a mouse model of type 2 diabetes.

Protocol:

  • Animal Model: Male C57BL/6J mice (8 weeks old) are used.

  • Induction of Diabetes: Mice are fed a high-fat diet (60% kcal from lard) for 10 weeks. At week 4, a single intraperitoneal injection of streptozotocin (75 mg/kg) is administered to induce hyperglycemia.

  • ARI Administration: Following the 10-week diet period, mice are randomized to receive either vehicle or AT-001 (40 mg/kg/day) for 3 weeks.

  • Assessment of Cardiac Function: At the end of the treatment period, hearts are excised and perfused in an isolated working heart apparatus to measure parameters such as diastolic function and cardiac efficiency.

  • Metabolic Analysis: Myocardial fatty acid and glucose oxidation rates are determined using radiolabeled substrates.

  • Histological Analysis: Cardiac fibrosis and hypertrophy are assessed through histological staining of heart tissue sections.

In Vitro Aldose Reductase Activity Assay

Objective: To determine the inhibitory activity of a compound against aldose reductase.[3]

Protocol:

  • Enzyme Source: Tissue lysates from powdered frozen heart samples are used as the source of aldose reductase.

  • Reaction Mixture: The assay is performed in a cuvette containing the tissue lysate, NADPH, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde.

  • Measurement: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm at 37°C for 40 minutes, which corresponds to the oxidation of NADPH.

  • Calculation: The enzyme activity is calculated as the rate of NADPH concentration change (nmol/min/g of heart tissue). The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Isolated Perfused Heart Model of Ischemia-Reperfusion

Objective: To evaluate the cardioprotective effects of an ARI during ischemia-reperfusion.[7][8]

Protocol:

  • Animal Model: Hearts are isolated from diabetic and non-diabetic rats.

  • Perfusion: Hearts are retrogradely perfused with a Krebs-Henseleit buffer.

  • ARI Treatment: A subset of hearts is perfused with the ARI (e.g., 1 µM Zopolrestat) for 10 minutes prior to ischemia.

  • Ischemia and Reperfusion: Global ischemia is induced for 20 minutes, followed by 60 minutes of reperfusion.

  • Measurement of Intracellular Ions: Changes in intracellular sodium and calcium are measured using 23Na and 19F magnetic resonance spectroscopy, respectively.

  • Biochemical Assays: The activity of Na+,K+-ATPase is measured from heart tissue homogenates.

Signaling Pathways and Molecular Mechanisms

Aldose reductase inhibitors exert their cardioprotective effects by modulating several key signaling pathways that are dysregulated in the context of cardiovascular disease.

The Polyol Pathway and Oxidative Stress

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the depletion of NADPH. This impairs the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, thereby increasing cellular susceptibility to oxidative stress. By blocking aldose reductase, ARIs preserve NADPH levels, enhance GSH regeneration, and mitigate oxidative damage.[5][12]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH OxidativeStress Oxidative Stress Sorbitol->OxidativeStress AR Aldose Reductase NADPH NADPH SDH Sorbitol Dehydrogenase NAD NAD+ NADP NADP+ NADPH->NADP NADP->OxidativeStress NADH NADH NAD->NADH ARI Aldose Reductase Inhibitor (e.g., Zopolrestat) ARI->AR

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Downstream Signaling Cascades

The activation of aldose reductase triggers a cascade of downstream signaling events that contribute to cardiovascular pathology. Inhibition of AR has been shown to prevent the high glucose-induced activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB).[5][12] These pathways are central to inflammatory responses, cellular proliferation, and the expression of profibrotic genes. Furthermore, ARIs can mitigate the formation of advanced glycation end-products (AGEs) and their interaction with the receptor for advanced glycation end-products (RAGE), a key axis in diabetic vascular complications.[12]

Downstream_Signaling cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_pathology Cardiovascular Pathology Hyperglycemia Hyperglycemia AR_activation Aldose Reductase Activation Hyperglycemia->AR_activation PKC Protein Kinase C (PKC) Activation AR_activation->PKC NFkB NF-κB Activation AR_activation->NFkB AGERAGE AGE-RAGE Axis Activation AR_activation->AGERAGE ARI Aldose Reductase Inhibitor ARI->AR_activation Inflammation Inflammation PKC->Inflammation Fibrosis Fibrosis PKC->Fibrosis NFkB->Inflammation AGERAGE->Inflammation AGERAGE->Fibrosis Vascular_Dysfunction Vascular Dysfunction AGERAGE->Vascular_Dysfunction

Caption: Downstream signaling pathways affected by Aldose Reductase activation.

Experimental Workflow for Investigating ARI Effects

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel aldose reductase inhibitor in the context of cardiovascular disease.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Preclinical Studies cluster_clinical Clinical Trials Enzyme_Assay Aldose Reductase Inhibition Assay (IC50) Cell_Culture Cell-Based Assays (e.g., Cardiomyocytes, Endothelial Cells) Enzyme_Assay->Cell_Culture Animal_Model Animal Model of Cardiovascular Disease (e.g., Diabetic Mouse) Cell_Culture->Animal_Model ARI_Treatment ARI Administration Animal_Model->ARI_Treatment Functional_Assessment Cardiovascular Function Assessment (Echocardiography) ARI_Treatment->Functional_Assessment Molecular_Analysis Molecular and Histological Analysis of Tissues ARI_Treatment->Molecular_Analysis Phase_I Phase I: Safety and Pharmacokinetics Functional_Assessment->Phase_I Molecular_Analysis->Phase_I Phase_II Phase II: Efficacy and Dose-Ranging Phase_I->Phase_II Phase_III Phase III: Large-Scale Efficacy and Safety Phase_II->Phase_III

Caption: A generalized experimental workflow for the development of an ARI.

Conclusion

The inhibition of aldose reductase represents a promising therapeutic strategy for mitigating the cardiovascular complications of diabetes and other conditions characterized by increased polyol pathway flux. The data presented for Zopolrestat and AT-001 highlight the potential of ARIs to improve cardiac function, reduce ischemia-reperfusion injury, and modulate key pathological signaling pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of this important enzyme and to develop novel, more selective inhibitors. Future research should continue to focus on the long-term efficacy and safety of ARIs in diverse patient populations and their potential synergistic effects with existing cardiovascular therapies.

References

Methodological & Application

Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting an in vitro enzyme assay to evaluate the inhibitory activity of Aldose reductase-IN-4. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of its product, sorbitol, is implicated in the pathogenesis of diabetic complications. Therefore, inhibitors of aldose reductase are of significant interest in drug development. This protocol details the necessary reagents, equipment, and step-by-step procedures for determining the inhibitory potency of this compound, including its IC50 value.

Introduction

Aldose reductase (ALR2; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of aldehydes, including glucose. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and other downstream effects, contributing to the long-term complications of diabetes, including retinopathy, nephropathy, and neuropathy.

This compound is a compound identified as an inhibitor of aldose reductase. In vitro studies have demonstrated its potential to block the activity of this enzyme, suggesting its therapeutic utility. This application note provides a detailed protocol for the in vitro characterization of this compound's inhibitory activity against aldose reductase. The assay is based on monitoring the decrease in NADPH concentration spectrophotometrically at 340 nm as it is consumed during the reduction of a substrate, such as DL-glyceraldehyde.

Signaling Pathway

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose.

Caption: The Polyol Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The known IC50 values for this compound against two isoforms of aldehyde reductase are summarized below.

CompoundTarget EnzymeIC50 (µM)
This compoundAldehyde Reductase 1 (ALR1)11.70[1]
This compoundAldehyde Reductase 2 (ALR2)0.98[1]

Experimental Protocol

This protocol is adapted from standard spectrophotometric assays for aldose reductase activity.

Materials and Reagents
  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a rat lens homogenate can be used.

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a stock solution in the assay buffer.

  • Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.

  • Inhibitor: this compound. Dissolve in a suitable solvent like DMSO to prepare a stock solution.

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

  • Equipment:

    • UV-Vis Spectrophotometer or a microplate reader capable of reading absorbance at 340 nm.

    • 96-well UV-transparent microplates (for plate reader assays).

    • Cuvettes (for spectrophotometer assays).

    • Incubator or water bath set to 37°C.

    • Standard laboratory pipettes and consumables.

Experimental Workflow

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, Substrate, Inhibitor) start->prep_reagents prep_enzyme Prepare Enzyme Solution prep_reagents->prep_enzyme add_components Add Assay Components to Wells/Cuvettes (Buffer, Enzyme, Inhibitor/Vehicle) prep_enzyme->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance analyze_data Analyze Data (Calculate % Inhibition and IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound in vitro enzyme assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the 0.067 M phosphate buffer (pH 6.2).

    • Prepare a stock solution of NADPH (e.g., 2.5 mM) in the phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 50 mM) in the phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation:

    • If using a commercial enzyme, dilute it in the phosphate buffer to the recommended working concentration.

    • If preparing a rat lens homogenate, homogenize fresh or frozen rat lenses in cold phosphate buffer, centrifuge to remove insoluble material, and use the supernatant as the enzyme source. The protein concentration of the supernatant should be determined.

  • Assay Setup (96-well plate format):

    • Test Wells: Add assay buffer, diluted this compound solution, and the enzyme solution.

    • Control Wells (No Inhibitor): Add assay buffer, vehicle (e.g., DMSO diluted in buffer), and the enzyme solution.

    • Blank Wells (No Enzyme): Add assay buffer and the inhibitor/vehicle solution (no enzyme). This is to control for any non-enzymatic degradation of NADPH.

    • The final volume in each well should be consistent (e.g., 180 µL before adding the substrate).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (e.g., 20 µL of DL-glyceraldehyde solution) to all wells.

    • Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-15 minutes), taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Correct the reaction rates by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a detailed and robust protocol for the in vitro evaluation of this compound as an inhibitor of aldose reductase. The described spectrophotometric assay is a reliable method for determining the inhibitory potency of this compound and can be adapted for high-throughput screening of other potential aldose reductase inhibitors. The provided quantitative data and pathway information offer a comprehensive resource for researchers in the field of diabetic complications and drug discovery.

References

Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), an enzyme in the polyol pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[2][3][4] Aldose reductase-IN-4 is an inhibitor of aldose reductase, with reported IC50 values of 11.70 μM for aldehyde reductase 1 (ALR1) and 0.98 μM for aldose reductase 2 (ALR2).[5] This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound.

The assay is based on the principle that aldose reductase oxidizes NADPH to NADP+, and the decrease in NADPH concentration can be monitored by measuring the absorbance at 340 nm.[3][6]

Key Applications

  • Screening for novel aldose reductase inhibitors.

  • Characterizing the potency and selectivity of aldose reductase inhibitors.

  • Investigating the role of the polyol pathway in cellular models of diabetic complications.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on aldose reductase isozymes.

CompoundTargetIC50 (μM)
This compoundALR1 (Aldehyde Reductase 1)11.70
This compoundALR2 (Aldose Reductase 2)0.98

Data obtained from publicly available sources.[5]

Signaling Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[2][7] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and cellular damage.[8][9] The consumption of NADPH in this process can also deplete cellular antioxidant reserves, leading to increased oxidative stress.[9][10]

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor This compound Inhibitor->AR Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Cells B 2. Prepare Cell Lysate A->B D 4. Add Lysate & Inhibitor to 96-well plate B->D C 3. Prepare Reagents C->D E 5. Pre-incubate D->E F 6. Add Substrate E->F G 7. Measure Absorbance at 340 nm (Kinetic) F->G H 8. Calculate % Inhibition G->H

References

Application Notes and Protocols for High-Throughput Screening of Aldose Reductase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[2] Beyond its role in glucose metabolism, aldose reductase is also involved in inflammatory signaling pathways. It reduces lipid-derived aldehydes, such as 4-hydroxy-2-nonenal (HNE), which are products of oxidative stress, and their glutathione conjugates (e.g., GS-HNE).[1][3] The reduction of GS-HNE can lead to the activation of downstream signaling cascades involving Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), promoting inflammation.[4] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents for both diabetic complications and inflammatory diseases.

Aldose Reductase-IN-4 is an inhibitor of aldose reductase. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and similar compounds.

Quantitative Data

The inhibitory activity of this compound has been characterized against two isoforms of aldehyde reductase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeIC50 (µM)
Aldehyde Reductase 1 (ALR1)11.70[5]
Aldehyde Reductase 2 (ALR2)0.98[5]

Signaling Pathways

Aldose reductase plays a crucial role in two interconnected pathways: the Polyol Pathway, which is significant in diabetic complications, and a pro-inflammatory signaling cascade initiated by oxidative stress.

Polyol Pathway in Hyperglycemia

Under high glucose conditions, aldose reductase converts glucose to sorbitol, leading to osmotic stress and depletion of NADPH, which in turn increases oxidative stress.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR NADP NADP+ AR->NADP Sorbitol Sorbitol AR->Sorbitol   NADPH NADPH NADPH->AR Oxidative_Stress Increased Oxidative Stress NADP->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress NADH NADH SDH->NADH Fructose Fructose SDH->Fructose NAD NAD+ NAD->SDH

Caption: The Polyol Pathway of glucose metabolism.

Pro-Inflammatory Signaling Pathway

Aldose reductase also participates in inflammatory signaling by metabolizing products of lipid peroxidation, which are generated in response to inflammatory stimuli.

Inflammatory_Signaling Stimuli Inflammatory Stimuli (LPS, Cytokines, Growth Factors) ROS Reactive Oxygen Species (ROS) Stimuli->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation HNE 4-hydroxynonenal (HNE) Lipid_Peroxidation->HNE GS_HNE GS-HNE HNE->GS_HNE GSH GSH GSH->GS_HNE AR Aldose Reductase GS_HNE->AR GS_DHN GS-DHN AR->GS_DHN PLC_PKC PLC/PKC Activation GS_DHN->PLC_PKC NFkB_AP1 NF-κB / AP-1 Activation PLC_PKC->NFkB_AP1 Inflammatory_Genes Transcription of Inflammatory Genes NFkB_AP1->Inflammatory_Genes

Caption: Aldose Reductase in Pro-Inflammatory Signaling.

High-Throughput Screening (HTS) Protocol

This section details a typical HTS workflow for identifying and characterizing inhibitors of aldose reductase, such as this compound. The protocol is based on a colorimetric assay that measures the decrease in NADPH absorbance at 340 nm.[6][7]

Experimental Workflow

The overall workflow for a high-throughput screen for aldose reductase inhibitors involves several key stages, from initial assay setup to hit confirmation and characterization.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_char Hit Characterization Assay_Dev Assay Development & Optimization Plate_Prep Compound Library Plating (e.g., this compound) Assay_Dev->Plate_Prep Reagent_Prep Reagent Preparation (Enzyme, Substrate, NADPH) Plate_Prep->Reagent_Prep Primary_Screen Primary HTS (Single Concentration) Reagent_Prep->Primary_Screen Hit_Confirmation Hit Confirmation (Re-testing of initial hits) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) Dose_Response->Mechanism_Studies

Caption: High-Throughput Screening Workflow for Aldose Reductase Inhibitors.

Detailed Experimental Protocol

This protocol is adapted from commercially available aldose reductase inhibitor screening kits.[7] It is designed for a 96-well plate format but can be adapted for 384-well plates.

1. Reagent Preparation:

  • Aldose Reductase Assay Buffer: Prepare a buffer solution (e.g., 0.1 M potassium phosphate, pH 6.2). Warm to room temperature before use.

  • DTT (1 M): Prepare a 1 M stock solution of dithiothreitol.

  • Aldose Reductase (AR): Reconstitute the lyophilized enzyme in AR Assay Buffer containing 10 µM DTT. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • AR Substrate: Prepare a stock solution of the substrate (e.g., DL-Glyceraldehyde) in AR Assay Buffer.

  • NADPH: Reconstitute lyophilized NADPH with sterile water to create a stock solution (e.g., 20 mM). Aliquot and store at -20°C.

  • Test Compounds (e.g., this compound): Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100X the final desired concentration).

  • Positive Control (e.g., Epalrestat): Prepare a stock solution of a known aldose reductase inhibitor.

2. Assay Procedure:

  • Compound Plating:

    • Add 10 µL of diluted test compounds to the appropriate wells of a 96-well clear, UV-transparent plate.

    • For the inhibitor control, add 10 µL of the diluted positive control.

    • For the enzyme control (no inhibitor) and background control, add 10 µL of the assay buffer (with the same percentage of solvent as the compound wells).

  • Reaction Mixture Preparation:

    • Prepare a master mix containing AR Assay Buffer, AR Substrate, and NADPH.

    • Prepare a diluted aldose reductase enzyme solution in AR Assay Buffer containing 10 µM DTT. This should be prepared fresh.

  • Enzyme Addition and Incubation:

    • Add 90 µL of the diluted aldose reductase solution to each well containing test compounds, inhibitor control, and enzyme control.

    • For the background control wells, add 100 µL of AR Assay Buffer.

    • Mix the plate gently and incubate at 37°C for 15-20 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (slope): For each well, determine the rate of NADPH consumption by calculating the change in absorbance over time (ΔOD/min) in the linear range of the reaction.

  • Background Subtraction: Subtract the slope of the background control from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound concentration using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100

  • IC50 Determination: For dose-response experiments, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Alternative and Advanced Screening Methods

While the colorimetric assay is robust for HTS, other methods can provide higher sensitivity and more detailed information.

  • UPLC-MS/MS Based Screening: An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be employed to directly measure the formation of the product (e.g., sorbitol from glucose).[8] This method offers high specificity and can reduce interference from colored or fluorescent compounds in a library.

  • Virtual Screening: Computational methods, such as ligand-based and structure-based virtual screening, can be used to screen large compound libraries in silico to identify potential aldose reductase inhibitors before performing experimental validation.[6] This approach can significantly reduce the number of compounds that need to be tested in vitro.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of this compound and other potential inhibitors of aldose reductase. By understanding the underlying signaling pathways and employing robust screening methodologies, researchers can effectively identify and advance promising candidates for the treatment of diabetic complications and inflammatory diseases.

References

Aldose Reductase-IN-4: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications and inflammatory diseases. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage. Aldose reductase-IN-4 is a potent inhibitor of aldose reductase, offering a valuable tool for studying the roles of this enzyme in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in laboratory settings.

This compound, identified as compound IIc in the work by Koutsopoulos et al., is an indolyl-sulfonyl-phenol derivative designed for potent and selective inhibition of aldose reductase. Its development was aimed at overcoming the limitations of previous inhibitors, such as poor membrane permeability associated with carboxylic acid moieties.

Biochemical and Physicochemical Properties

This compound is a small molecule inhibitor with distinct biochemical and physicochemical characteristics that are crucial for its application in research.

PropertyValueReference
Molecular Formula C₁₄H₁₀FNO₃S[1]
Molecular Weight 291.3 g/mol [1]
IC₅₀ (ALR2) 0.98 µM[1]
IC₅₀ (ALR1) 11.70 µM[1]
Chemical Structure 1-(4-Fluorophenylsulfonyl)-1H-indol-5-ol[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving aldose reductase and a typical experimental workflow for evaluating this compound.

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_cellular_stress Cellular Stress & Damage Glucose High Glucose AR AR Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADPH -> NADP+ Oxidative_Stress Oxidative_Stress AR->Oxidative_Stress NADPH Depletion Fructose Fructose Sorbitol->Fructose NAD+ -> NADH (Sorbitol Dehydrogenase) Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Accumulation AGE_Formation AGE_Formation Fructose->AGE_Formation Increased Glycation Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications AGE_Formation->Diabetic_Complications AR_Inhibitor This compound AR_Inhibitor->AR Inhibition

Figure 1: The Polyol Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Aldose reductase-IN-4 Stock Assay_Setup Set up Reaction (Buffer, NADPH, Enzyme) Compound_Prep->Assay_Setup Enzyme_Prep Purify/Obtain Aldose Reductase Enzyme_Prep->Assay_Setup Incubation Incubate with This compound Assay_Setup->Incubation Reaction_Start Add Substrate (DL-glyceraldehyde) Incubation->Reaction_Start Measurement Measure NADPH Oxidation at 340 nm Reaction_Start->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc Kinetics Determine Ki and Mode of Inhibition IC50_Calc->Kinetics

Figure 2: A typical experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against aldose reductase.[3][4]

Materials:

  • Aldose Reductase (purified from rat lens or recombinant human)

  • This compound

  • DL-glyceraldehyde (substrate)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (0.067 M, pH 6.2)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent plates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a stock solution of NADPH in the potassium phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the potassium phosphate buffer.

    • Dilute the aldose reductase enzyme in the buffer to the desired working concentration.

  • Assay Reaction:

    • In a 96-well plate or cuvette, add the following in order:

      • Potassium phosphate buffer

      • This compound solution (or DMSO for control)

      • NADPH solution

      • Aldose reductase enzyme solution

    • Incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes at 37°C. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Assay for Sorbitol Accumulation

This protocol outlines a method to assess the efficacy of this compound in a cellular context by measuring the accumulation of sorbitol.

Materials:

  • Human lens epithelial cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • High glucose medium (e.g., DMEM with 30-50 mM glucose)

  • This compound

  • Lysis buffer

  • Sorbitol assay kit (commercially available)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Replace the medium with high glucose medium containing the respective concentrations of this compound.

    • Incubate for 24-48 hours.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Sorbitol Measurement:

    • Measure the intracellular sorbitol concentration in the supernatant using a commercial sorbitol assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein concentration of each sample.

    • Compare the sorbitol levels in treated cells to the untreated high-glucose control to determine the inhibitory effect of this compound.

Conclusion

This compound serves as a potent research tool for investigating the role of aldose reductase in diabetic complications and inflammatory signaling. The provided protocols offer a framework for its application in in vitro and cellular studies. Researchers are encouraged to optimize these protocols for their specific experimental systems. Further investigations into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential development as a therapeutic agent.

References

Application of Aldose Reductase-IN-4 in Diabetic Neuropathy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and other sensory and motor disturbances. A key player in the pathogenesis of diabetic neuropathy is the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase (AR), the first and rate-limiting enzyme of this pathway, converts excess glucose into sorbitol. The accumulation of sorbitol, along with the concomitant depletion of NADPH, leads to osmotic and oxidative stress within neuronal cells, ultimately contributing to nerve dysfunction and damage.[1][2]

Aldose reductase inhibitors (ARIs) represent a promising therapeutic strategy to mitigate the effects of the polyol pathway in diabetic complications. By blocking aldose reductase, these inhibitors prevent the accumulation of sorbitol and the associated cellular stress. Aldose reductase-IN-4 is a potent inhibitor of aldose reductase, offering a valuable tool for researchers studying the mechanisms of diabetic neuropathy and developing novel therapeutic interventions.

This compound

This compound (also referred to as compound IIc) is a specific inhibitor of aldose reductase (ALR2), with demonstrated selectivity over aldehyde reductase (ALR1).[3][4][5] Its inhibitory activity makes it a suitable candidate for in vitro and in vivo studies aimed at elucidating the role of the polyol pathway in diabetic neuropathy and assessing the therapeutic potential of aldose reductase inhibition.

Mechanism of Action

This compound acts by binding to the active site of the aldose reductase enzyme, preventing the conversion of glucose to sorbitol. This inhibition helps to alleviate the downstream metabolic consequences of the polyol pathway activation, including osmotic stress and increased oxidative damage, which are key contributors to the development of diabetic neuropathy.

Data Presentation

Quantitative data for this compound is summarized in the table below.

ParameterValueTarget EnzymeReference
IC50 0.98 µMAldose Reductase 2 (ALR2)[3][4][5]
IC50 11.70 µMAldehyde Reductase 1 (ALR1)[3][4][5]
CAS Number 2446136-17-8N/A[4][5][6]

Signaling Pathway and Experimental Workflow

Polyol Pathway and Inhibition by this compound

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibition Inhibition cluster_pathogenesis Pathogenesis of Diabetic Neuropathy High Glucose High Glucose Sorbitol Sorbitol High Glucose->Sorbitol Aldose Reductase (AR) Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Aldose_Reductase_IN-4 Aldose_Reductase_IN-4 Aldose_Reductase_IN-4->High Glucose Inhibits AR Nerve Damage Nerve Damage Osmotic Stress->Nerve Damage Oxidative Stress->Nerve Damage

Caption: The polyol pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Conclusion Enzyme_Assay Aldose Reductase Inhibition Assay (Determine IC50) Cell_Based_Assay Cell-Based Assays (e.g., Schwann cells) Measure sorbitol accumulation & oxidative stress Enzyme_Assay->Cell_Based_Assay Animal_Model Induce Diabetes in Animal Model (e.g., STZ-induced diabetic rats) Cell_Based_Assay->Animal_Model Promising results lead to in vivo testing Treatment Administer this compound Animal_Model->Treatment Assessment Assess Neuropathy Endpoints: - Nerve Conduction Velocity (NCV) - Thermal/Mechanical Sensitivity - Nerve Histology Treatment->Assessment Data_Analysis Analyze quantitative data from all experiments Assessment->Data_Analysis Conclusion Evaluate therapeutic potential of This compound Data_Analysis->Conclusion

Caption: A typical experimental workflow for the evaluation of this compound.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is a generalized method for determining the IC50 value of this compound.

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound

  • Sodium phosphate buffer (0.1 M, pH 6.2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of NADPH and DL-glyceraldehyde in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Sodium phosphate buffer

      • This compound solution (or vehicle for control)

      • Recombinant aldose reductase enzyme

      • NADPH solution

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Sorbitol Accumulation

This protocol outlines a method to assess the effect of this compound on sorbitol accumulation in cultured cells relevant to diabetic neuropathy (e.g., Schwann cells).

Materials:

  • Schwann cells (or other relevant cell line)

  • Cell culture medium

  • High glucose medium (e.g., 30-50 mM D-glucose)

  • This compound

  • Lysis buffer

  • Sorbitol assay kit

Procedure:

  • Cell Culture and Treatment:

    • Culture Schwann cells to 80-90% confluency.

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Replace the medium with high glucose medium containing the respective concentrations of this compound.

    • Incubate for 24-48 hours.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Sorbitol Measurement:

    • Measure the intracellular sorbitol concentration in the supernatant using a commercially available sorbitol assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein content of each sample.

    • Compare the sorbitol levels in cells treated with this compound to the untreated high-glucose control to determine the inhibitor's efficacy in reducing sorbitol accumulation.

In Vivo Studies in a Diabetic Animal Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a model of diabetic neuropathy.

Materials:

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Streptozotocin (STZ) for diabetes induction

  • This compound

  • Vehicle for drug administration

  • Equipment for assessing neuropathy endpoints (e.g., nerve conduction velocity measurement system, von Frey filaments, radiant heat source)

Procedure:

  • Induction of Diabetes:

    • Induce diabetes in the animals via a single intraperitoneal injection of STZ.

    • Confirm diabetes by measuring blood glucose levels.

  • Animal Grouping and Treatment:

    • Divide the diabetic animals into treatment and vehicle control groups. Include a non-diabetic control group.

    • Administer this compound (at a predetermined dose) or vehicle to the respective groups daily for a period of 8-12 weeks.

  • Assessment of Neuropathy:

    • Nerve Conduction Velocity (NCV): At the end of the treatment period, measure motor and sensory NCV in peripheral nerves (e.g., sciatic and caudal nerves).

    • Behavioral Testing: Assess sensory neuropathy by measuring mechanical allodynia (with von Frey filaments) and thermal hyperalgesia (with a radiant heat source).

    • Histological Analysis: At the end of the study, collect nerve tissues (e.g., sciatic nerve) for histological examination to assess nerve fiber morphology and demyelination.

  • Data Analysis:

    • Compare the neuropathy endpoints between the this compound treated group, the diabetic vehicle group, and the non-diabetic control group using appropriate statistical analysis.

Conclusion

This compound is a valuable research tool for investigating the role of the polyol pathway in diabetic neuropathy. Its potent and selective inhibitory activity allows for the targeted modulation of aldose reductase in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to advance our understanding of diabetic neuropathy and to explore new therapeutic avenues.

References

Application Notes and Protocols for Aldose Reductase-IN-4 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, has been implicated as a significant contributor to the pathogenesis of cardiovascular complications, particularly in the context of diabetes.[1][2] Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol and fructose, resulting in osmotic stress, the formation of advanced glycation end-products (AGEs), and increased oxidative stress.[2][3] These pathological changes contribute to a range of cardiovascular diseases, including ischemia-reperfusion injury, atherosclerosis, and diabetic cardiomyopathy.[1][4][5]

Aldose reductase-IN-4 is a selective inhibitor of aldose reductase 2 (ALR2), exhibiting a greater potency for ALR2 over aldehyde reductase 1 (ALR1).[6] This selectivity is crucial for therapeutic applications, as ALR2 is the primary isoform implicated in diabetic complications. These application notes provide a comprehensive guide for the experimental design of cardiovascular studies utilizing this compound, including detailed protocols, data presentation tables, and visual diagrams of relevant signaling pathways and experimental workflows.

Physicochemical Properties and Potency of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀FNO₃S[6]
IC₅₀ for ALR2 0.98 µM[6]
IC₅₀ for ALR1 11.70 µM[6]
Selectivity (ALR1/ALR2) ~12-foldCalculated from[6]

Signaling Pathways

Under hyperglycemic and ischemic conditions, increased aldose reductase activity in cardiomyocytes triggers a cascade of detrimental signaling events. Inhibition of aldose reductase by this compound is expected to mitigate these pathological pathways.

cluster_0 Hyperglycemia / Ischemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Damage cluster_3 Cardiovascular Pathologies Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol NADPH → NADP⁺ OxidativeStress Oxidative Stress (↑ ROS) AR->OxidativeStress NADPH Depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD⁺ → NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs IschemiaReperfusion Ischemia-Reperfusion Injury OsmoticStress->IschemiaReperfusion PKC PKC Activation OxidativeStress->PKC OxidativeStress->IschemiaReperfusion Atherosclerosis Atherosclerosis AGEs->Atherosclerosis NFkB NF-κB Activation PKC->NFkB NFkB->Atherosclerosis Cardiomyopathy Diabetic Cardiomyopathy IschemiaReperfusion->Cardiomyopathy Atherosclerosis->Cardiomyopathy AR_IN_4 This compound AR_IN_4->AR Inhibition

Figure 1: Aldose Reductase Signaling in Cardiovascular Disease.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Aldose Reductase (from rat lens or recombinant human)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of final assay concentrations.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Aldose reductase solution

      • NADPH solution

      • Varying concentrations of this compound (or vehicle control - DMSO)

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add DL-glyceraldehyde solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

start Start prep Prepare Reagents: - Aldose Reductase - NADPH - DL-glyceraldehyde - this compound start->prep setup Set up 96-well plate: - Buffer, AR, NADPH, Inhibitor prep->setup incubate Incubate at 37°C for 10 min setup->incubate initiate Initiate reaction with DL-glyceraldehyde incubate->initiate measure Measure Absorbance at 340 nm (kinetic read) initiate->measure analyze Calculate % Inhibition and Determine IC₅₀ measure->analyze end End analyze->end

Figure 2: In Vitro Aldose Reductase Inhibition Assay Workflow.
In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model (Rat)

This protocol outlines the procedure to induce and assess myocardial I/R injury in rats to evaluate the protective effects of this compound.

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

Materials:

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Rodent ventilator

  • Surgical instruments

  • 6-0 silk suture

  • ECG monitoring system

  • Triphenyltetrazolium chloride (TTC) stain

  • This compound

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Intubate the trachea and connect to a rodent ventilator.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. A small piece of tubing can be placed between the suture and the artery to minimize trauma and facilitate reperfusion.

  • Ischemia and Reperfusion:

    • Induce ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and paling of the myocardial tissue.

    • Maintain ischemia for a predetermined period (e.g., 30-45 minutes).

    • Initiate reperfusion by releasing the ligature.

    • Continue reperfusion for a set duration (e.g., 2-24 hours).

  • Treatment Groups:

    • Administer this compound (dissolved in a suitable vehicle) or vehicle control at a specified time point (e.g., before ischemia or at the onset of reperfusion) via an appropriate route (e.g., intraperitoneal or intravenous).

  • Assessment of Infarct Size:

    • At the end of the reperfusion period, excise the heart.

    • Slice the ventricles and incubate in 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue.

    • Quantify the infarct size as a percentage of the area at risk (AAR).

start Start anesthesia Anesthetize and Ventilate Rat start->anesthesia surgery Perform Thoracotomy to Expose Heart anesthesia->surgery ligation Ligate Left Anterior Descending (LAD) Artery surgery->ligation ischemia Induce Ischemia (30-45 min) ligation->ischemia treatment Administer this compound or Vehicle ischemia->treatment reperfusion Initiate Reperfusion (2-24 h) treatment->reperfusion harvest Harvest Heart reperfusion->harvest staining TTC Staining to Delineate Infarct harvest->staining analysis Quantify Infarct Size staining->analysis end End analysis->end

References

Preclinical Evaluation of Aldose Reductase-IN-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available preclinical data from in vivo animal models for Aldose reductase-IN-4 is limited. The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of aldose reductase inhibitors (ARIs) in general. The provided experimental parameters are illustrative and should be optimized for specific studies.

Introduction

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Aldose reductase inhibitors (ARIs) block this pathway, presenting a therapeutic strategy to prevent or mitigate these complications.[1] this compound is an identified inhibitor of aldose reductase with in vitro activity. This document provides a comprehensive guide for its preclinical evaluation in animal models.

In Vitro Activity of this compound

While extensive in vivo data is not available, the following in vitro inhibitory concentrations have been reported:

TargetIC50
Aldehyde Reductase 1 (ALR1)11.70 µM
Aldose Reductase 2 (ALR2)0.98 µM

Data based on in vitro assays. These values are crucial for guiding dose selection in subsequent in vivo studies.

Signaling Pathway of Aldose Reductase in Diabetic Complications

Under hyperglycemic conditions, increased glucose metabolism via the polyol pathway leads to several downstream pathological effects.

AldoseReductasePathway Hyperglycemia Hyperglycemia Glucose Intracellular Glucose Hyperglycemia->Glucose AR Aldose Reductase (AR) Glucose->AR NADP NADP+ AR->NADP Sorbitol Sorbitol AR->Sorbitol NADPH NADPH NADPH->AR OxidativeStress Oxidative Stress (↓ NADPH) NADP->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs NAD NAD+ NAD->SDH RedoxImbalance Redox Imbalance (↑ NADH/NAD+) NADH->RedoxImbalance Complications Diabetic Complications OsmoticStress->Complications PKC PKC Activation RedoxImbalance->PKC OxidativeStress->Complications AGEs->Complications PKC->Complications AR_IN_4 This compound AR_IN_4->AR Inhibits

Figure 1: Aldose Reductase Pathway in Hyperglycemia.

General Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., Sprague-Dawley rats).

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing:

    • Intravenous (IV) administration: 1-5 mg/kg.

    • Oral (PO) administration: 10-50 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability using appropriate software.

Efficacy Study in a Diabetic Neuropathy Model

Objective: To evaluate the efficacy of this compound in preventing or reversing diabetic neuropathy in a streptozotocin (STZ)-induced diabetic rat model.

Protocol:

  • Animal Model: Male Wistar rats (6-8 weeks old).

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer. Control animals receive the vehicle only. Diabetes is confirmed by measuring blood glucose levels (>250 mg/dL).

  • Treatment Groups:

    • Non-diabetic control + Vehicle

    • Diabetic control + Vehicle

    • Diabetic + this compound (e.g., 10, 25, 50 mg/kg/day, administered orally)

  • Treatment Duration: 8-12 weeks.

  • Efficacy Endpoints:

    • Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve at the beginning and end of the study.

    • Thermal Hyperalgesia: Assessed using a hot plate test.

    • Biochemical Markers: Sorbitol accumulation in the sciatic nerve and red blood cells.

  • Tissue Collection: At the end of the study, sciatic nerves are collected for biochemical and histopathological analysis.

  • Data Analysis: Compare the outcomes between the different treatment groups using appropriate statistical methods.

Preliminary Toxicology Study

Objective: To assess the safety and tolerability of this compound following repeated dosing.

Protocol:

  • Animal Model: Sprague-Dawley rats.

  • Treatment Groups:

    • Control (Vehicle)

    • Low dose (e.g., 50 mg/kg/day)

    • Mid dose (e.g., 150 mg/kg/day)

    • High dose (e.g., 500 mg/kg/day)

  • Dosing: Daily oral administration for 14 or 28 days.

  • Observations:

    • Clinical Signs: Daily monitoring for any signs of toxicity.

    • Body Weight: Measured weekly.

    • Food and Water Consumption: Monitored throughout the study.

  • Terminal Procedures:

    • Hematology and Clinical Chemistry: Blood samples collected for analysis of key parameters.

    • Necropsy and Histopathology: Gross examination of all major organs, with tissues preserved for microscopic examination.

  • Data Analysis: Evaluate dose-related effects on all measured parameters.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of an aldose reductase inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

PreclinicalWorkflow InVitro In Vitro Characterization (IC50, Selectivity) PK Pharmacokinetics (PK) (Rat, Dog) InVitro->PK DoseRange Dose-Range Finding Toxicity Study (14-day) PK->DoseRange Efficacy Efficacy Studies (Diabetic Animal Models) DoseRange->Efficacy Tox Definitive Toxicology (28-day, 90-day) Efficacy->Tox IND Investigational New Drug (IND) Enabling Studies Tox->IND

Figure 2: Generalized Preclinical Workflow for an ARI.

Logical Framework for Therapeutic Intervention

The therapeutic rationale for using this compound is based on the hypothesis that inhibiting the aldose reductase enzyme will lead to a reduction in the pathological consequences of the polyol pathway overactivation.

LogicalFramework Target Target Engagement (AR Inhibition in Tissues) Biomarker Biomarker Modulation (↓ Sorbitol Accumulation) Target->Biomarker Pathophysiology Pathophysiological Improvement (e.g., ↑ MNCV) Biomarker->Pathophysiology Outcome Therapeutic Outcome (Amelioration of Diabetic Complications) Pathophysiology->Outcome

Figure 3: Logical Framework for ARI Therapy.

Conclusion

While specific preclinical data for this compound in animal models is not yet widely available, the established protocols for evaluating aldose reductase inhibitors provide a clear path forward. The key steps involve characterizing its pharmacokinetic profile, demonstrating efficacy in relevant disease models such as STZ-induced diabetic neuropathy, and establishing a preliminary safety profile. These studies are essential to determine the therapeutic potential of this compound for the treatment of diabetic complications.

References

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Aldose Reductase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), an enzyme in the polyol pathway, is a key therapeutic target for the prevention of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and the generation of reactive oxygen species. Aldose reductase-IN-4, also identified as compound IIc, is an inhibitor of aldose reductase.[1] These application notes provide a comprehensive guide for utilizing this compound to study enzyme inhibition kinetics.

Quantitative Data

This compound has been evaluated for its inhibitory activity against two isoforms of aldehyde reductase, ALR1 and ALR2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Enzyme TargetIC50 Value (µM)
Aldehyde Reductase 1 (ALR1)11.70[1]
Aldehyde Reductase 2 (ALR2)0.98[1]

Signaling Pathway

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal glycemic conditions, this pathway is minor. However, in states of hyperglycemia, the increased flux through this pathway, initiated by aldose reductase, is implicated in the pathogenesis of diabetic complications.

PolyolPathway Polyol Pathway Signaling Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Accumulation leads to AR Aldose Reductase (AR) Target of Inhibition AR->Sorbitol SDH Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH Inhibitor This compound Inhibitor->AR Inhibits IC50_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Aldose Reductase - Inhibitor (this compound) - NADPH - Substrate (DL-Glyceraldehyde) - Buffer SerialDilutions Prepare Serial Dilutions of this compound Reagents->SerialDilutions PlateSetup Set up 96-well plate: Buffer, Enzyme, Inhibitor/Vehicle SerialDilutions->PlateSetup Incubation Incubate at 37°C PlateSetup->Incubation ReactionStart Initiate reaction with Substrate and NADPH Incubation->ReactionStart Measurement Measure Absorbance at 340 nm ReactionStart->Measurement CalcVelocity Calculate Initial Velocities Measurement->CalcVelocity PlotData Plot % Inhibition vs. [Inhibitor] CalcVelocity->PlotData DetermineIC50 Determine IC50 from Dose-Response Curve PlotData->DetermineIC50 InhibitionKinetics Enzyme Inhibition Kinetic Analysis cluster_experiment Experimental Setup cluster_data Data Processing cluster_analysis Kinetic Analysis Assay Perform Enzyme Assays with: - Fixed [Inhibitor] - Varying [Substrate] CalcVelocity Calculate Initial Velocities (V) Assay->CalcVelocity Reciprocal Calculate 1/V and 1/[S] CalcVelocity->Reciprocal LBPlot Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) Reciprocal->LBPlot Mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) LBPlot->Mode Ki Calculate Inhibition Constant (Ki) Mode->Ki LineweaverBurk Generalized Lineweaver-Burk Plots for Inhibition Types cluster_competitive Competitive a1 b1 a1->b1 No Inhibitor a2 a2->b1 + Inhibitor c1 d1 c1->d1 No Inhibitor d2 c1->d2 + Inhibitor e1 f1 e1->f1 No Inhibitor e2 f2 e2->f2 + Inhibitor xaxis 1/[S] yaxis 1/V

References

Troubleshooting & Optimization

Aldose reductase-IN-4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldose Reductase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For most in vitro assays, preparing a concentrated stock solution in DMSO is the standard practice.[2][3]

Q2: Can I dissolve this compound in other solvents like ethanol or water?

A2: While DMSO is the primary recommended solvent, the solubility of this compound in other solvents like ethanol or aqueous buffers has not been widely reported. Generally, many organic small molecules have limited solubility in aqueous solutions. If your experimental setup prohibits the use of DMSO, it is advisable to perform small-scale solubility tests in alternative solvents like ethanol or a mixture of organic solvent and aqueous buffer.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or gentle warming. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:

  • Lower the final concentration: The compound may only be soluble in the aqueous medium at its final working concentration.

  • Use a stepwise dilution: Instead of diluting the DMSO stock directly into the final buffer, try making intermediate dilutions in a co-solvent system (e.g., a mixture of buffer and DMSO) before the final dilution.

  • Increase the percentage of DMSO: If your experiment can tolerate it, a slightly higher final concentration of DMSO (typically up to 0.5% or 1%) may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your assay.

  • Use sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.

  • Gentle warming: Gently warming the solution (e.g., to 37°C) might improve solubility, but be cautious as this could affect the stability of the compound or other components in your assay.

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[4][5] Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol.[3] The accumulation of sorbitol leads to osmotic stress and the depletion of NADPH, contributing to oxidative stress and the pathogenesis of diabetic complications.[3] By inhibiting aldose reductase, this compound blocks this pathway, thereby potentially mitigating the cellular damage associated with high glucose levels.

Troubleshooting Guide

Issue Possible Cause Solution
Compound will not dissolve in DMSO Insufficient solvent or low-quality DMSO.- Ensure you are using a high-purity, anhydrous grade of DMSO. - Try increasing the volume of DMSO. - Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.[6]
Precipitation in aqueous buffer The compound has low aqueous solubility.- Lower the final concentration of the inhibitor in the assay. - Perform serial dilutions of the DMSO stock in DMSO first, before adding to the aqueous buffer. - Increase the final DMSO concentration in the assay if permissible (run vehicle controls).
Inconsistent experimental results Degradation of the compound.- Store the DMSO stock solution in aliquots at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from the stock for each experiment.
No inhibitory effect observed Incorrect concentration or inactive compound.- Verify the calculations for your stock and working solutions. - Ensure the compound has been stored correctly to maintain its activity. - Confirm the activity of your aldose reductase enzyme with a known inhibitor as a positive control.

Experimental Protocols

Protocol: Aldose Reductase Enzyme Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound on aldose reductase.

Materials:

  • This compound

  • Purified or recombinant aldose reductase enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • DMSO (high-purity, anhydrous)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions of this compound by serially diluting the stock solution in DMSO to achieve a range of desired concentrations.

  • Prepare the assay mixture in each well of the microplate. A typical reaction mixture may contain:

    • Phosphate buffer

    • NADPH (final concentration, e.g., 0.1 mM)

    • Aldose reductase enzyme

    • This compound working solution (the final DMSO concentration should be kept constant across all wells, typically ≤1%).

  • Include appropriate controls:

    • Negative control: All components except the inhibitor (add an equivalent volume of DMSO).

    • Blank: All components except the enzyme.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 10 mM), to all wells.

  • Measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol_pathway Polyol Pathway cluster_cellular_stress Cellular Stress High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress Oxidative Stress Oxidative Stress->Diabetic Complications Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) Aldose Reductase\n(NADPH -> NADP+)->Oxidative Stress NADPH Depletion This compound This compound This compound->Glucose Inhibits

Caption: Aldose Reductase Signaling Pathway and Point of Inhibition.

experimental_workflow A Prepare 10 mM this compound Stock Solution in DMSO B Serially Dilute Stock in DMSO to Prepare Working Solutions A->B C Prepare Assay Mixture in 96-well Plate (Buffer, NADPH, Enzyme, Inhibitor) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with DL-glyceraldehyde D->E F Measure Absorbance at 340 nm (Kinetic) E->F G Calculate Reaction Rates and Determine IC50 F->G

Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.

References

Technical Support Center: Optimizing Aldose Reductase-IN-4 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aldose reductase-IN-4 in cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Aldose Reductase and why is it a target for inhibition?

Aldose Reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism.[3] However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway can lead to an accumulation of sorbitol.[4][5] This accumulation can cause osmotic stress and contribute to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[2][4][5] Additionally, the activity of AR can lead to oxidative stress by depleting the cellular pool of NADPH, which is essential for regenerating antioxidants like glutathione.[4][6] Therefore, inhibiting Aldose Reductase is a therapeutic strategy to mitigate the cellular damage caused by high glucose levels.

Q2: What is this compound and what are its known properties?

This compound is a small molecule inhibitor of Aldose Reductase.[7] Its primary known properties are its half-maximal inhibitory concentrations (IC50) against two isoforms of the aldo-keto reductase superfamily.[7]

Q3: What is the difference between ALR1 and ALR2, and why are their IC50 values for this compound different?

ALR1 (Aldehyde Reductase 1) and ALR2 (Aldose Reductase 2) are two different isoforms of the aldo-keto reductase superfamily with about 65% structural similarity.[8] While both can reduce aldehydes, ALR2 (commonly referred to as Aldose Reductase) is the primary enzyme of the polyol pathway involved in glucose metabolism under hyperglycemic conditions.[8] ALR1 is more involved in the metabolism of other aldehydes, including toxic lipid peroxidation products.[8] The difference in the IC50 values of this compound for ALR1 and ALR2 indicates that the inhibitor has a higher potency for ALR2. A lower IC50 value signifies a stronger inhibition. This selectivity is a desirable characteristic for a therapeutic compound aimed at mitigating diabetic complications by targeting the polyol pathway with minimal off-target effects on ALR1's detoxification functions.

Q4: What is a good starting concentration for this compound in my cell culture experiment?

A good starting point for determining the optimal concentration of this compound is to test a range of concentrations centered around its known IC50 value for the target enzyme, ALR2 (0.98 µM).[7] A typical approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for example, from 0.01 µM to 100 µM. This will help to identify the concentration range where the desired biological effect is observed without inducing significant cytotoxicity.

Q5: How should I prepare and store this compound?

For another inhibitor from the same class, Aldose reductase-IN-1, it is recommended to dissolve the compound in a suitable solvent like DMSO to prepare a concentrated stock solution.[9] Once prepared, the stock solution should be stored in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[9] To improve solubility, gentle warming to 37°C and sonication can be employed.[9] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a dose-response experiment to identify the effective concentration of this compound for inhibiting AR activity in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Reagents for assessing the desired biological endpoint (e.g., cell viability assay kit, ELISA kit for a downstream marker)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and stabilize overnight.

  • Preparation of Inhibitor Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Assessment of Biological Endpoint: At the end of the incubation period, assess the chosen biological endpoint. This could be:

    • Cell Viability: Using an MTT, WST-1, or CellTiter-Glo assay to determine the effect on cell proliferation.

    • Biomarker Analysis: Measuring the level of a downstream marker of AR activity (e.g., sorbitol levels, expression of inflammatory cytokines) using ELISA or other appropriate methods.

  • Data Analysis: Plot the results as a dose-response curve with the inhibitor concentration on the x-axis and the measured biological response on the y-axis. From this curve, you can determine the EC50 (half-maximal effective concentration).

Protocol 2: Assessing the Cytotoxicity of this compound

This protocol describes how to evaluate the cytotoxic potential of this compound in your cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., LDH release assay, or a viability assay like MTT)

  • Positive control for cytotoxicity (e.g., staurosporine or doxorubicin)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Preparation of Inhibitor and Control Dilutions: Prepare a serial dilution of this compound as in Protocol 1, covering a broad concentration range. Also, prepare dilutions of a known cytotoxic agent to serve as a positive control, and a vehicle control (DMSO).

  • Treatment: Replace the medium with the prepared dilutions of the inhibitor, positive control, and vehicle control.

  • Incubation: Incubate the plate for a standard duration, typically 24 or 48 hours.

  • Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions. For an LDH assay, this will involve measuring the amount of lactate dehydrogenase released into the medium from damaged cells. For a viability assay, it will measure the metabolic activity of the remaining viable cells.

  • Data Analysis: Calculate the percentage of cytotoxicity or the percentage of viable cells for each concentration of this compound. Plot the results to generate a cytotoxicity curve and determine the CC50 (half-maximal cytotoxic concentration).

Troubleshooting Guides

Issue 1: High Cell Death Observed at Expected Efficacious Concentrations

Possible Cause Suggested Solution
Inhibitor concentration is too high. Perform a cytotoxicity assay (Protocol 2) to determine the CC50. Use concentrations well below the CC50 for your experiments.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest solvent concentration used.
Inhibitor is unstable in the culture medium. Prepare fresh dilutions of the inhibitor for each experiment. Consult the manufacturer's data sheet for stability information.
Off-target effects of the inhibitor. This is a known challenge with some AR inhibitors.[10] Consider using a lower concentration for a longer duration or exploring alternative inhibitors with a different chemical structure.

Issue 2: No or Low Inhibitory Effect Observed

Possible Cause Suggested Solution
Inhibitor concentration is too low. Re-evaluate your dose-response experiment (Protocol 1). Test a higher range of concentrations.
The chosen biological endpoint is not sensitive to AR inhibition. Select a more direct and sensitive readout of AR activity, such as measuring intracellular sorbitol levels.
The cell line has low expression or activity of Aldose Reductase. Confirm the expression of Aldose Reductase (AKR1B1) in your cell line using techniques like Western blotting or qPCR.
Inhibitor has poor cell permeability. While not specifically known for this compound, this can be an issue for some small molecules. Consider extending the incubation time.
Incorrect preparation or degradation of the inhibitor. Prepare fresh stock solutions and dilutions. Store the stock solution properly in aliquots at -20°C or -80°C.[9]

Issue 3: Inconsistent Results Between Experiments

Possible Cause Suggested Solution
Variability in cell health and passage number. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent inhibitor preparation. Prepare a large batch of the stock solution and aliquot it to minimize variability between experiments.
Fluctuations in incubator conditions (temperature, CO2). Regularly calibrate and monitor your incubator to ensure a stable environment.
Pipetting errors. Use calibrated pipettes and careful technique, especially when preparing serial dilutions.

Visualizations

AldoseReductaseSignalingPathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_stress Cellular Stress glucose High Glucose ar Aldose Reductase (AR/ALR2) glucose->ar sorbitol Sorbitol ar->sorbitol NADPH -> NADP+ nadph_depletion NADPH Depletion ar->nadph_depletion sdh Sorbitol Dehydrogenase sorbitol->sdh osmotic_stress Osmotic Stress sorbitol->osmotic_stress fructose Fructose sdh->fructose NAD+ -> NADH ros Increased ROS nadph_depletion->ros Reduced Glutathione Regeneration inhibitor This compound inhibitor->ar

Caption: Aldose Reductase signaling pathway under hyperglycemic conditions.

ExperimentalWorkflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with inhibitor and controls prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 24-72h) treat_cells->incubate assay Perform biological assay (e.g., viability, biomarker) incubate->assay analyze Analyze data and plot dose-response curve assay->analyze determine_ec50 Determine EC50/CC50 analyze->determine_ec50

Caption: Workflow for determining optimal inhibitor concentration.

TroubleshootingTree start Problem Encountered high_death High Cell Death? start->high_death no_effect No Inhibitory Effect? start->no_effect inconsistent Inconsistent Results? start->inconsistent check_conc Check Concentration vs. CC50 high_death->check_conc Yes check_solvent Verify Solvent Toxicity high_death->check_solvent Yes increase_conc Increase Concentration Range no_effect->increase_conc Yes check_endpoint Validate Biological Endpoint no_effect->check_endpoint Yes check_ar_expression Confirm AR Expression no_effect->check_ar_expression Yes standardize_cells Standardize Cell Passage & Health inconsistent->standardize_cells Yes aliquot_inhibitor Aliquot Stock Inhibitor inconsistent->aliquot_inhibitor Yes

Caption: Troubleshooting decision tree for inhibitor experiments.

References

Technical Support Center: Aldose Reductase Inhibitor - Zopolrestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aldose Reductase inhibitor, Zopolrestat. This guide focuses on understanding and mitigating potential off-target effects, particularly the inhibition of Aldehyde Reductase.

Frequently Asked Questions (FAQs)

Q1: What is Zopolrestat and what is its primary target?

A1: Zopolrestat is a potent, orally active small molecule inhibitor of the enzyme Aldose Reductase (AR).[1][2] Its primary therapeutic aim is to prevent complications associated with diabetes mellitus by blocking the polyol pathway.[3]

Q2: What is the known primary off-target of Zopolrestat?

A2: The primary known off-target of Zopolrestat is Aldehyde Reductase (ALR1), an enzyme that shares structural similarity with Aldose Reductase.[4] This off-target inhibition is a critical consideration during experimental design and data interpretation.

Q3: What are the potential consequences of off-target inhibition of Aldehyde Reductase?

A3: Aldehyde Reductase plays a crucial role in the detoxification of various endogenous and exogenous aldehydes. Inhibition of this enzyme can lead to the accumulation of toxic aldehydes, potentially causing cellular damage and contributing to side effects such as hepatotoxicity (liver damage), which was a concern raised during the clinical development of some Aldose Reductase inhibitors.[5]

Q4: How can I assess the selectivity of Zopolrestat in my experimental system?

A4: Several methods can be employed to assess the selectivity of Zopolrestat. A preliminary assessment can be made by comparing the IC50 values for the on-target and off-target enzymes. For a more comprehensive analysis in a biological context, techniques such as kinome profiling (for kinase off-targets, though less relevant here), cellular thermal shift assays (CETSA), and whole-cell lysate activity assays comparing the inhibition of both Aldose Reductase and Aldehyde Reductase are recommended.

Q5: Are there strategies to minimize the off-target effects of Zopolrestat in my experiments?

A5: Yes, several strategies can be employed. Using the lowest effective concentration of Zopolrestat that still provides significant inhibition of Aldose Reductase can help minimize off-target effects. Additionally, employing a structurally different Aldose Reductase inhibitor with a better selectivity profile as a control can help differentiate on-target from off-target effects. Finally, genetic approaches like siRNA or CRISPR-Cas9 to knockdown Aldehyde Reductase can help elucidate the specific contributions of each enzyme to the observed phenotype.

Troubleshooting Guides

Problem 1: Unexpected or contradictory results in cellular assays.

Possible Cause: Off-target effects due to the inhibition of Aldehyde Reductase.

Troubleshooting Steps:

  • Verify On-Target Engagement: Confirm that Zopolrestat is inhibiting Aldose Reductase in your cellular system. This can be done by measuring the accumulation of sorbitol, the product of Aldose Reductase activity, in response to high glucose levels. A successful inhibition should lead to a decrease in sorbitol levels.

  • Assess Off-Target Activity: Measure the activity of Aldehyde Reductase in your cell lysates in the presence and absence of Zopolrestat. A significant decrease in Aldehyde Reductase activity would indicate an off-target effect.

  • Dose-Response Analysis: Perform a dose-response curve for both on-target and off-target effects. If the off-target effects occur at concentrations significantly higher than those required for on-target inhibition, you may be able to find a therapeutic window for your experiments.

  • Use a More Selective Inhibitor: As a control, use an Aldose Reductase inhibitor with a known higher selectivity for Aldose Reductase over Aldehyde Reductase. If the unexpected phenotype is not observed with the more selective inhibitor, it is likely due to the off-target effect of Zopolrestat.

  • Genetic Controls: Use siRNA or CRISPR-Cas9 to specifically knockdown Aldehyde Reductase. If the phenotype observed with Zopolrestat is mimicked by the knockdown of Aldehyde Reductase, it confirms the off-target effect.

Problem 2: Observed cellular toxicity at concentrations intended for Aldose Reductase inhibition.

Possible Cause: Accumulation of toxic aldehydes due to the inhibition of Aldehyde Reductase.

Troubleshooting Steps:

  • Assess Cell Viability: Perform a detailed cell viability assay (e.g., MTT, LDH release) with a range of Zopolrestat concentrations.

  • Measure Aldehyde Accumulation: Use analytical methods such as HPLC or mass spectrometry to measure the levels of known Aldehyde Reductase substrates (e.g., methylglyoxal, 4-hydroxynonenal) in your cell culture medium or lysates after treatment with Zopolrestat.

  • Rescue Experiment: Co-treat your cells with Zopolrestat and a cell-permeable antioxidant (e.g., N-acetylcysteine) to see if it can mitigate the observed toxicity. This can help determine if the toxicity is mediated by oxidative stress resulting from aldehyde accumulation.

  • Compare with Other Inhibitors: Test the toxicity of other Aldose Reductase inhibitors with different selectivity profiles.

Data Presentation

Table 1: In Vitro Inhibitory Potency of Zopolrestat

Target EnzymeIC50 (nM)Reference
Aldose Reductase (AR)3.1[1][2][3]
Aldehyde Reductase (ALR1)27,000[4]

Experimental Protocols

Protocol 1: Biochemical Assay for Aldose and Aldehyde Reductase Inhibition

Objective: To determine the IC50 values of Zopolrestat for both Aldose Reductase and Aldehyde Reductase.

Materials:

  • Recombinant human Aldose Reductase and Aldehyde Reductase

  • NADPH

  • DL-glyceraldehyde (substrate for Aldose Reductase)

  • Methylglyoxal (substrate for Aldehyde Reductase)

  • Zopolrestat

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of Zopolrestat in DMSO.

  • In a 96-well plate, add the assay buffer, NADPH (final concentration ~0.1 mM), and the respective enzyme (Aldose Reductase or Aldehyde Reductase).

  • Add the diluted Zopolrestat or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate (DL-glyceraldehyde for Aldose Reductase, final concentration ~10 mM; or methylglyoxal for Aldehyde Reductase, final concentration ~1 mM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. This measures the rate of NADPH consumption.

  • Calculate the initial reaction rates for each concentration of Zopolrestat.

  • Plot the percentage of inhibition versus the logarithm of the Zopolrestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of Zopolrestat on downstream signaling pathways affected by Aldose Reductase inhibition.

Materials:

  • Cells of interest (e.g., retinal endothelial cells, Schwann cells)

  • High glucose and normal glucose culture medium

  • Zopolrestat

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC, anti-NF-κB, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells in normal or high glucose medium in the presence of various concentrations of Zopolrestat or vehicle control for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like GAPDH.

Mandatory Visualization

Aldose_Reductase_Signaling_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Downstream Effects High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol NADPH -> NADP+ Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH Depletion Fructose Fructose Sorbitol->Fructose SDH NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Advanced Glycation\nEnd Products (AGEs) Advanced Glycation End Products (AGEs) Fructose->Advanced Glycation\nEnd Products (AGEs) PKC Activation PKC Activation Oxidative Stress->PKC Activation NF-κB Activation NF-κB Activation PKC Activation->NF-κB Activation Inflammation\nGene Expression Inflammation Gene Expression NF-κB Activation->Inflammation\nGene Expression Zopolrestat Zopolrestat Zopolrestat->Aldose Reductase Inhibition

Caption: Aldose Reductase Signaling in Hyperglycemia.

Off_Target_Assessment_Workflow Start Start Observe Unexpected\nPhenotype Observe Unexpected Phenotype Start->Observe Unexpected\nPhenotype Hypothesize\nOff-Target Effect Hypothesize Off-Target Effect Observe Unexpected\nPhenotype->Hypothesize\nOff-Target Effect Biochemical Assay Biochemical Assay Hypothesize\nOff-Target Effect->Biochemical Assay Cellular Assay Cellular Assay Hypothesize\nOff-Target Effect->Cellular Assay Compare IC50s\n(On- vs. Off-target) Compare IC50s (On- vs. Off-target) Biochemical Assay->Compare IC50s\n(On- vs. Off-target) Measure Off-Target\nActivity in Cells Measure Off-Target Activity in Cells Cellular Assay->Measure Off-Target\nActivity in Cells Use Selective\nInhibitor Control Use Selective Inhibitor Control Cellular Assay->Use Selective\nInhibitor Control Genetic Knockdown\nof Off-Target Genetic Knockdown of Off-Target Cellular Assay->Genetic Knockdown\nof Off-Target Analyze Results Analyze Results Compare IC50s\n(On- vs. Off-target)->Analyze Results Measure Off-Target\nActivity in Cells->Analyze Results Use Selective\nInhibitor Control->Analyze Results Genetic Knockdown\nof Off-Target->Analyze Results Conclusion Conclusion Analyze Results->Conclusion

Caption: Workflow for Assessing Off-Target Effects.

Troubleshooting_Logic Unexpected Result Unexpected Result Is On-Target\nInhibited? Is On-Target Inhibited? Unexpected Result->Is On-Target\nInhibited? Is Off-Target\nInhibited? Is Off-Target Inhibited? Is On-Target\nInhibited?->Is Off-Target\nInhibited? Yes Optimize Assay\nConditions Optimize Assay Conditions Is On-Target\nInhibited?->Optimize Assay\nConditions No Likely On-Target\nEffect Likely On-Target Effect Is Off-Target\nInhibited?->Likely On-Target\nEffect No Likely Off-Target\nEffect Likely Off-Target Effect Is Off-Target\nInhibited?->Likely Off-Target\nEffect Yes Confirm with\nSelective Inhibitor Confirm with Selective Inhibitor Likely Off-Target\nEffect->Confirm with\nSelective Inhibitor Confirm with\nGenetic Knockdown Confirm with Genetic Knockdown Likely Off-Target\nEffect->Confirm with\nGenetic Knockdown

Caption: Troubleshooting Decision Tree.

References

Aldose reductase-IN-4 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aldose reductase-IN-4 in their experiments. The information is tailored to address common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known IC50 values?

This compound (CAS No: 2446136-17-8) is an inhibitor of Aldose Reductase (AR). It has been reported to have an IC50 of 0.98 µM for human Aldose Reductase 2 (ALR2) and an IC50 of 11.70 µM for Aldehyde Reductase 1 (ALR1)[1][2]. This indicates a degree of selectivity for ALR2 over ALR1.

Q2: What is the mechanism of action of Aldose Reductase?

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3][4] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. Aldose reductase also reduces a variety of other aldehydes, including those generated during lipid peroxidation, giving it a role in detoxification.[5]

Q3: Why is selectivity against Aldehyde Reductase 1 (ALR1) important?

While ALR2 is a key target for mitigating diabetic complications, ALR1 plays a crucial role in detoxifying reactive aldehydes.[1] Non-selective inhibition of ALR1 could lead to off-target effects and cellular toxicity. Therefore, assessing the selectivity of an inhibitor like this compound is a critical step in experimental design.

Q4: What are the essential controls for an Aldose Reductase inhibition assay?

To ensure the validity of your experimental results, the following controls are essential:

  • No-Inhibitor Control: Contains the enzyme, substrate, and cofactor (NADPH) to measure the maximum enzyme activity.

  • No-Enzyme Control: Contains the substrate, cofactor, and inhibitor to check for any non-enzymatic reaction or interference from the inhibitor itself.

  • Positive Control Inhibitor: A well-characterized AR inhibitor (e.g., Epalrestat) to validate the assay system.

  • Vehicle Control: Contains the enzyme, substrate, cofactor, and the solvent used to dissolve the inhibitor (e.g., DMSO) to account for any effects of the solvent on enzyme activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Inhibition Observed Inhibitor Insolubility: this compound may have precipitated out of solution.- Visually inspect the solution for any precipitate. - Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the assay buffer. - Consider using a small percentage of a co-solvent in the final assay mixture, but be sure to include a vehicle control.
Incorrect Inhibitor Concentration: Errors in dilution calculations.- Double-check all dilution calculations. - Prepare a fresh dilution series from a new stock solution.
Degraded Inhibitor: The compound may have degraded due to improper storage.- Store this compound according to the manufacturer's instructions, typically at -20°C. - Prepare fresh working solutions for each experiment.
Inactive Enzyme: The Aldose Reductase enzyme may have lost its activity.- Use a fresh aliquot of the enzyme. - Verify the enzyme activity using a no-inhibitor control and a positive control inhibitor.
High Background Signal Non-enzymatic NADPH Oxidation: The substrate or other components may be causing the oxidation of NADPH.- Run a no-enzyme control to measure the rate of non-enzymatic NADPH oxidation. - Subtract the background rate from the rates of the enzymatic reactions.
Assay Plate Interference: The plate material may interfere with the absorbance reading.- Use UV-transparent, flat-bottom plates for spectrophotometric assays.
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps.
Inconsistent Incubation Times: Variation in the pre-incubation or reaction times.- Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. - Ensure all wells are incubated for the same duration.
Temperature Fluctuations: Inconsistent temperature during the assay.- Use a temperature-controlled plate reader or water bath to maintain a constant temperature.

Experimental Protocols

Aldose Reductase Inhibition Assay (General Protocol)

This is a general spectrophotometric protocol for determining the IC50 of an Aldose Reductase inhibitor by measuring the decrease in NADPH absorbance at 340 nm. This protocol should be optimized for your specific experimental conditions and for this compound.

Materials:

  • Recombinant Human Aldose Reductase (ALR2)

  • NADPH

  • DL-Glyceraldehyde (or other suitable substrate)

  • This compound

  • Positive Control Inhibitor (e.g., Epalrestat)

  • Assay Buffer (e.g., 0.067 M Phosphate buffer, pH 6.2)

  • 96-well, UV-transparent, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.

    • Prepare working solutions of NADPH and DL-Glyceraldehyde in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Test Wells: 10 µL of each this compound dilution.

      • No-Inhibitor Control: 10 µL of assay buffer with the same concentration of DMSO as the test wells.

      • Positive Control: 10 µL of the positive control inhibitor.

      • No-Enzyme Control: 10 µL of this compound at the highest concentration.

    • Add 170 µL of a master mix containing the assay buffer and Aldose Reductase enzyme to all wells except the no-enzyme control. To the no-enzyme control wells, add 170 µL of the master mix without the enzyme.

    • Add 10 µL of NADPH solution to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding 10 µL of the DL-Glyceraldehyde solution to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Quantitative Data Summary

Compound ALR1 IC50 (µM) ALR2 IC50 (µM) Selectivity (ALR1/ALR2) Reference
This compound11.700.98~12[1][2]

Visualizations

Aldose_Reductase_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor This compound Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Substrate) plate_setup Set up 96-well Plate (Inhibitor, Controls) prep_reagents->plate_setup prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->plate_setup prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme and NADPH prep_enzyme->add_enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate with Substrate pre_incubate->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

Technisches Support-Center: Verbesserung der Bioverfügbarkeit von Aldose-Reduktase-IN-4 in Tiermodellen

Author: BenchChem Technical Support Team. Date: November 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine umfassende Anleitung zur Verbesserung der Bioverfügbarkeit des Aldose-Reduktase-Inhibitors Aldose-Reduktase-IN-4 (auch bekannt als Caficrestat) in tierexperimentellen Studien. Es werden häufig auftretende Probleme behandelt, detaillierte Versuchsprotokolle vorgestellt und häufig gestellte Fragen (FAQs) beantwortet.

Häufig gestellte Fragen (FAQs)

F1: Was ist Aldose-Reduktase-IN-4 und warum ist seine Bioverfügbarkeit eine Herausforderung?

Aldose-Reduktase-IN-4 ist ein potenter und selektiver Inhibitor des Enzyms Aldose-Reduktase. Dieses Enzym ist ein Schlüsselenzym im Polyolweg, einem Stoffwechselweg, der bei erhöhten Glukosespiegeln, wie sie bei Diabetes mellitus auftreten, an der Entstehung von diabetischen Spätkomplikationen beteiligt ist.[1][2][3][4] Die Hemmung der Aldose-Reduktase ist daher ein vielversprechender therapeutischer Ansatz.[1][2][3] Aldose-Reduktase-IN-4 weist jedoch eine geringe wässrige Löslichkeit auf, was zu einer schlechten und variablen oralen Bioverfügbarkeit in Tiermodellen führen kann.[5][6] Dies erschwert die Durchführung von präklinischen pharmakodynamischen und toxikologischen Studien.

F2: Welche allgemeinen Strategien gibt es zur Verbesserung der oralen Bioverfügbarkeit von schwerlöslichen Wirkstoffen wie Aldose-Reduktase-IN-4?

Zur Verbesserung der oralen Bioverfügbarkeit von schwerlöslichen Wirkstoffen gibt es mehrere etablierte Strategien:

  • Partikelgrößenreduzierung: Durch Mikronisierung oder Nanomahlung wird die Oberfläche des Wirkstoffs vergrößert, was zu einer schnelleren Auflösung führt.[7]

  • Feste Dispersionen: Der Wirkstoff wird in einer hochlöslichen, inerten Trägermatrix dispergiert, um die Benetzbarkeit und Auflösungsgeschwindigkeit zu verbessern.[8][9][10][11][12]

  • Formulierungen auf Nanopartikelbasis: Die Verkapselung des Wirkstoffs in Nanopartikel wie Lipid-Nanopartikel oder polymere Nanopartikel kann die Löslichkeit und Permeabilität verbessern.

  • Co-Verabreichung mit Absorptionsverstärkern: Bestimmte Hilfsstoffe können die Permeabilität der Darmwand vorübergehend erhöhen.

  • Strukturelle Modifikation (Prodrugs): Die chemische Modifikation des Wirkstoffs in ein löslicheres Prodrug, das im Körper in die aktive Form umgewandelt wird.

F3: Welche tierexperimentellen Modelle werden typischerweise für die Untersuchung der Bioverfügbarkeit von Aldose-Reduktase-Inhibitoren verwendet?

Für pharmakokinetische Studien von Aldose-Reduktase-Inhibitoren werden häufig Ratten und Hunde eingesetzt.[5][13][14][15][16][17][18][19][20][21][22] Nagetiermodelle wie Ratten sind kostengünstig und eignen sich gut für erste Screening-Untersuchungen.[15][18][19] Hundemodelle werden oft in späteren präklinischen Phasen verwendet, da ihre gastrointestinale Physiologie in einigen Aspekten der des Menschen ähnlicher ist.[13][14][17][20][22]

Leitfäden zur Fehlerbehebung

Nachfolgend finden Sie Lösungen für spezifische Probleme, die bei der Arbeit mit Aldose-Reduktase-IN-4 in Tiermodellen auftreten können.

Problem 1: Geringe und variable orale Exposition im Tiermodell

  • Mögliche Ursache: Geringe wässrige Löslichkeit von Aldose-Reduktase-IN-4.

  • Lösungsansatz 1: Formulierung als feste Dispersion.

    • Rationale: Durch die amorphe Einbettung des Wirkstoffs in einen hydrophilen Träger wird die Auflösungsgeschwindigkeit erhöht.[8][10][12]

    • Protokoll: Siehe Abschnitt "Experimentelle Protokolle".

  • Lösungsansatz 2: Herstellung einer Nanosuspension.

    • Rationale: Die Verringerung der Partikelgröße auf den Nanometerbereich vergrößert die Oberfläche drastisch und verbessert die Löslichkeit.

    • Protokoll: Siehe Abschnitt "Experimentelle Protokolle".

  • Lösungsansatz 3: Verwendung von Co-Lösungsmitteln und Tensiden in der Formulierung.

    • Rationale: Diese Hilfsstoffe können die Löslichkeit des Wirkstoffs in der Dosislösung erhöhen.

    • Beispiel: Eine Formulierung aus Polyethylenglykol (PEG) 400, Propylenglykol und Wasser.

Problem 2: Verdacht auf geringe Permeabilität durch die Darmwand

  • Mögliche Ursache: Trotz verbesserter Löslichkeit ist die Permeation durch die intestinale Membran limitiert.

  • Lösungsansatz 1: Co-Verabreichung mit Permeationsverstärkern.

    • Rationale: Substanzen wie bestimmte Fettsäuren oder Tenside können die intestinale Permeabilität vorübergehend erhöhen.

    • Vorsicht: Die Sicherheit und Verträglichkeit von Permeationsverstärkern müssen sorgfältig geprüft werden.

  • Lösungsansatz 2: Lipidbasierte Formulierungen.

    • Rationale: Formulierungen wie selbstemulgierende Wirkstofffreisetzungssysteme (SEDDS) können den lymphatischen Transportweg nutzen und so den First-Pass-Metabolismus in der Leber umgehen.

Problem 3: Hoher First-Pass-Metabolismus in der Leber

  • Mögliche Ursache: Aldose-Reduktase-IN-4 wird nach der Absorption im Darm in der Leber stark verstoffwechselt, bevor es den systemischen Kreislauf erreicht.

  • Lösungsansatz 1: Nanopartikel-basierte Systeme zur gezielten Freisetzung.

    • Rationale: Bestimmte Nanopartikel können so gestaltet werden, dass sie den Wirkstoff gezielt an seinen Wirkort bringen und den First-Pass-Effekt reduzieren.

  • Lösungsansatz 2: Untersuchung alternativer Verabreichungswege.

    • Rationale: Die subkutane oder intravenöse Verabreichung umgeht den First-Pass-Metabolismus und kann als Referenz für die absolute Bioverfügbarkeit dienen.

Quantitative Daten zur Bioverfügbarkeit von Aldose-Reduktase-Inhibitoren

Da spezifische publizierte präklinische pharmakokinetische Daten für Aldose-Reduktase-IN-4 (Caficrestat) begrenzt sind, werden hier repräsentative Daten für andere Aldose-Reduktase-Inhibitoren in Tiermodellen als Referenz dargestellt. Diese Werte können als Anhaltspunkt für das erwartete pharmakokinetische Profil von Aldose-Reduktase-IN-4 dienen.

Tabelle 1: Pharmakokinetische Parameter ausgewählter Aldose-Reduktase-Inhibitoren in Ratten

WirkstoffDosis (mg/kg)VerabreichungswegCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Orale Bioverfügbarkeit (%)
Zenarestat10Oral1.8002,015.300Nicht berichtet
Tolrestat150OralNicht berichtet4,0 - 8,0Nicht berichtetNicht berichtet
Fidarestat16OralNicht berichtetNicht berichtetNicht berichtetNicht berichtet

Hinweis: Die Daten stammen aus verschiedenen Studien und dienen nur zu Vergleichszwecken. Die genauen Werte können je nach Formulierung und tierexperimentellem Aufbau variieren.

Tabelle 2: Pharmakokinetische Parameter ausgewählter Aldose-Reduktase-Inhibitoren in Hunden

WirkstoffDosis (mg/kg)VerabreichungswegCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Orale Bioverfügbarkeit (%)
AL0157610Oral3.4002,024.00080
AL0156710Oral4.5001,018.00090

Hinweis: Diese Daten sind repräsentativ für Aldose-Reduktase-Inhibitoren und nicht spezifisch für Aldose-Reduktase-IN-4.

Experimentelle Protokolle

Protokoll 1: Herstellung einer festen Dispersion von Aldose-Reduktase-IN-4 mittels Lösungsmittelevaporation

  • Materialien: Aldose-Reduktase-IN-4, Polyvinylpyrrolidon K30 (PVP K30), Methanol, Rotationsverdampfer, Vakuumofen, Mörser und Stößel, Sieb.

  • Durchführung:

    • Wägen Sie Aldose-Reduktase-IN-4 und PVP K30 in einem gewünschten Gewichtsverhältnis (z. B. 1:1, 1:2, 1:4) genau ab.

    • Lösen Sie beide Komponenten in einer minimalen Menge Methanol in einem Rundkolben vollständig auf.

    • Entfernen Sie das Lösungsmittel am Rotationsverdampfer bei 40 °C bis zur Bildung eines trockenen Films.

    • Trocknen Sie den festen Rückstand für 24 Stunden im Vakuumofen bei 40 °C, um restliches Lösungsmittel zu entfernen.

    • Pulverisieren Sie die getrocknete feste Dispersion mit Mörser und Stößel.

    • Sieben Sie das Pulver, um eine einheitliche Partikelgröße zu erhalten.

    • Charakterisieren Sie die feste Dispersion mittels Differential-Scanning-Kalorimetrie (DSC) und Röntgenpulverdiffraktometrie (XRD), um die amorphe Natur zu bestätigen.

    • Führen Sie In-vitro-Auflösungsstudien durch, um die verbesserte Auflösungsrate im Vergleich zum reinen Wirkstoff zu bewerten.

Protokoll 2: Formulierung von Aldose-Reduktase-IN-4 als Nanosuspension mittels Nassmahlung

  • Materialien: Aldose-Reduktase-IN-4, Stabilisator (z. B. Poloxamer 188 oder Hydroxypropylmethylcellulose), gereinigtes Wasser, Hochdruckhomogenisator oder Perlmühle.

  • Durchführung:

    • Dispergieren Sie eine definierte Menge Aldose-Reduktase-IN-4 in einer wässrigen Lösung des Stabilisators.

    • Zerkleinern Sie die grobe Suspension mittels Nassmahlung in einer Perlmühle oder durch wiederholte Zyklen in einem Hochdruckhomogenisator.

    • Überwachen Sie die Partikelgrößenverteilung mittels dynamischer Lichtstreuung (DLS), bis die gewünschte Partikelgröße im Nanometerbereich erreicht ist.

    • Charakterisieren Sie die Nanosuspension hinsichtlich Partikelgröße, Zetapotenzial und Wirkstoffgehalt.

    • Führen Sie eine In-vivo-Studie an Ratten durch, um die Bioverfügbarkeit der Nanosuspension im Vergleich zu einer einfachen Suspension des Wirkstoffs zu bestimmen.

Visualisierungen

signaling_pathway cluster_polyol Polyol-Stoffwechselweg cluster_inhibition Wirkmechanismus cluster_effects Zelluläre Effekte Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose-Reduktase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitdehydrogenase (NAD+ -> NADH) Osmotischer Stress Osmotischer Stress Sorbitol->Osmotischer Stress Bildung von AGEs Bildung von AGEs Fructose->Bildung von AGEs Aldose-Reduktase-IN-4 Aldose-Reduktase-IN-4 Aldose-Reduktase-IN-4->Glucose Hemmung Diabetische Komplikationen Diabetische Komplikationen Osmotischer Stress->Diabetische Komplikationen Bildung von AGEs->Diabetische Komplikationen

Abbildung 1: Vereinfachtes Schema des Polyolwegs und des Wirkmechanismus von Aldose-Reduktase-IN-4.

experimental_workflow cluster_formulation Formulierungsentwicklung cluster_characterization Charakterisierung cluster_invivo In-vivo-Studie (Rattenmodell) A Reiner Wirkstoff (Aldose-Reduktase-IN-4) B Herstellung der festen Dispersion (Lösungsmittelevaporation) A->B C Herstellung der Nanosuspension (Nassmahlung) A->C D Physikochemische Analyse (DSC, XRD, DLS) B->D E In-vitro-Auflösung B->E C->D C->E F Orale Verabreichung der Formulierungen E->F G Blutprobenentnahme zu definierten Zeitpunkten F->G H LC-MS/MS-Analyse der Wirkstoffkonzentration G->H I Pharmakokinetische Analyse (Cmax, Tmax, AUC) H->I

Abbildung 2: Experimenteller Arbeitsablauf zur Verbesserung und Bewertung der Bioverfügbarkeit.

troubleshooting_guide Start Problem: Geringe orale Bioverfügbarkeit Q1 Ist die Löslichkeit der limitierende Faktor? Start->Q1 Sol_Strategies Löslichkeitsverbessernde Strategien Q1->Sol_Strategies Ja Q2 Ist die Permeabilität der limitierende Faktor? Q1->Q2 Nein A1_Yes Ja A1_No Nein FD Feste Dispersion Sol_Strategies->FD Nano Nanosuspension Sol_Strategies->Nano Cosolvent Co-Lösungsmittel Sol_Strategies->Cosolvent End Optimierte Formulierung FD->End Nano->End Cosolvent->End Perm_Strategies Permeationsverbessernde Strategien Q2->Perm_Strategies Ja Metabolism Hoher First-Pass-Metabolismus (Leber) Q2->Metabolism Nein A2_Yes Ja A2_No Nein Enhancers Permeationsverstärker Perm_Strategies->Enhancers Lipid Lipidbasierte Systeme Perm_Strategies->Lipid Enhancers->End Lipid->End

Abbildung 3: Logischer Leitfaden zur Fehlerbehebung bei geringer oraler Bioverfügbarkeit.

References

Aldose reductase-IN-4 data interpretation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldose Reductase-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAS No. 2446136-17-8) is an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] This pathway is implicated in the development of diabetic complications.[2] Aldose reductase catalyzes the reduction of glucose to sorbitol, and under hyperglycemic conditions, the increased flux through this pathway can lead to cellular damage.[2][3] this compound is a selective inhibitor of Aldose Reductase 2 (ALR2) over Aldehyde Reductase 1 (ALR1).[1]

Q2: What are the known IC50 values for this compound?

A2: The reported IC50 values for this compound are:

  • Aldehyde Reductase 1 (ALR1): 11.70 μM[1]

  • Aldose Reductase 2 (ALR2): 0.98 μM[1]

This demonstrates a greater than 10-fold selectivity for ALR2.

Q3: What are the solubility and storage recommendations for this compound?

A3: this compound is soluble in DMSO at a concentration of 10 mM. For optimal stability, it is recommended to store the compound as a solid at -20°C. Once reconstituted in DMSO, it should be stored at -80°C to minimize degradation.

Q4: What are the key signaling pathways affected by aldose reductase that can be studied using this compound?

A4: Aldose reductase is a critical enzyme in the Polyol Pathway . Its activity is also linked to the activation of Protein Kinase C (PKC) and the Nuclear Factor-kappa B (NF-κB) signaling pathways, primarily through the generation of oxidative stress.[4][5][6][7] Inhibition of aldose reductase with compounds like this compound can be used to investigate the roles of these pathways in various pathological conditions, particularly diabetic complications.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2446136-17-8
Molecular Formula C₁₄H₁₀FNO₃S
Molecular Weight 291.30 g/mol
Solubility 10 mM in DMSO

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)
Aldehyde Reductase 1 (ALR1)11.70[1]
Aldose Reductase 2 (ALR2)0.98[1]

Experimental Protocols

Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the inhibitory activity of compounds against aldose reductase.

Materials:

  • Recombinant Human Aldose Reductase (rhAR)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate Buffer (0.067 M, pH 6.2)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

    • Dilute the rhAR enzyme in phosphate buffer to the desired concentration.

  • Assay Setup:

    • In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.

    • Add the desired concentration of this compound (or DMSO for the control).

    • Incubate the mixture at the desired temperature (e.g., 37°C) for a short period.

  • Initiate Reaction:

    • Start the reaction by adding the DL-glyceraldehyde solution to the cuvette.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition by comparing the velocity of the reaction with the inhibitor to the control (DMSO only).

    • Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Degraded NADPH or substrate.1. Use a fresh aliquot of enzyme; ensure proper storage. 2. Verify the pH of the buffer. 3. Prepare fresh NADPH and substrate solutions.
High Background Signal 1. Contamination of reagents. 2. Non-enzymatic oxidation of NADPH.1. Use high-purity reagents and water. 2. Run a control reaction without the enzyme to assess non-enzymatic NADPH oxidation.
Inconsistent Results 1. Pipetting errors. 2. Temperature fluctuations. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate dispensing. 2. Maintain a constant temperature throughout the assay. 3. Gently mix the reaction components thoroughly before starting the measurement.
Inhibitor Precipitation 1. Poor solubility of this compound at the tested concentration.1. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. If precipitation persists, lower the inhibitor concentration.
Unexpected IC50 Value 1. Incorrect enzyme or substrate concentration. 2. Off-target effects of the inhibitor.1. Verify the concentrations of all reagents. 2. Consider the selectivity profile of this compound (see Table 2) and potential interactions with other components in the assay.

Visualizations

Aldose_Reductase_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, NADPH, Substrate, Inhibitor) Reaction_Setup Set up Reaction Mixture (Buffer, NADPH, Enzyme, Inhibitor) Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Aldose Reductase Enzyme_Prep->Reaction_Setup Initiate_Reaction Add Substrate Reaction_Setup->Initiate_Reaction Data_Acquisition Measure NADPH Oxidation (Absorbance at 340 nm) Initiate_Reaction->Data_Acquisition Calculate_Velocity Calculate Reaction Velocity Data_Acquisition->Calculate_Velocity Determine_Inhibition Determine % Inhibition Calculate_Velocity->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Workflow for an Aldose Reductase Inhibition Assay.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP AR->NADP NADP+ SDH->Fructose NADH NADH SDH->NADH NADH NADPH NADPH NADPH->AR NADPH NAD NAD NAD->SDH NAD+ AR_IN_4 This compound AR_IN_4->AR Inhibits

Caption: The Polyol Pathway and the site of action for this compound.

AR_Signaling_Cascade Hyperglycemia Hyperglycemia AR_Activation Aldose Reductase Activation Hyperglycemia->AR_Activation Oxidative_Stress Increased Oxidative Stress AR_Activation->Oxidative_Stress PKC_Activation PKC Activation Oxidative_Stress->PKC_Activation NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Inflammation Inflammation & Diabetic Complications PKC_Activation->Inflammation NFkB_Activation->Inflammation AR_IN_4 This compound AR_IN_4->AR_Activation Inhibits

Caption: Aldose Reductase-mediated signaling leading to inflammation.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of Aldose Reductase Inhibitors: Aldose Reductase-IN-4 vs. Sorbinil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two aldose reductase inhibitors: Aldose reductase-IN-4 and the well-established compound, Sorbinil. This analysis is based on available experimental data to inform preclinical research and development.

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting excess glucose to sorbitol, its overactivity is implicated in the pathogenesis of diabetic complications. Consequently, the inhibition of ALR2 is a key therapeutic strategy. This guide focuses on the in vitro inhibitory profiles of this compound and Sorbinil against ALR2 and the closely related aldehyde reductase (ALR1), highlighting their potency and selectivity.

Quantitative Comparison of Inhibitory Activity

The in vitro efficacy of this compound and Sorbinil has been evaluated by determining their half-maximal inhibitory concentrations (IC50). The following tables summarize the available data.

Table 1: IC50 Values for Aldose Reductase (ALR2) Inhibition

CompoundIC50 (µM)SubstrateEnzyme Source
This compound0.98Not SpecifiedNot Specified
Sorbinil0.4 - 1.4GlucoseBovine Lens[1]
Sorbinil~1004-NitrobenzaldehydeBovine Lens[1]
Sorbinil0.26 - 0.28DL-GlyceraldehydeNot Specified[2]

Table 2: IC50 Values for Aldehyde Reductase (ALR1) Inhibition and Selectivity

CompoundIC50 (µM)Selectivity Index (ALR1 IC50 / ALR2 IC50)
This compound11.7011.94
SorbinilNot specified in detailNot specified in detail

Note: A higher selectivity index indicates greater selectivity for ALR2 over ALR1.

The Polyol Pathway and the Role of Aldose Reductase

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH can lead to osmotic stress and increased susceptibility to oxidative damage in tissues, contributing to diabetic complications.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Protocols

The determination of in vitro aldose reductase inhibitory activity is crucial for evaluating potential therapeutic agents. A generalized experimental workflow is outlined below.

In Vitro Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase. The activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

1. Enzyme and Substrate Preparation:

  • Enzyme Source: Aldose reductase can be purified from various tissues, such as rat lens, bovine lens, or human recombinant sources.

  • Substrate: Common substrates include DL-glyceraldehyde or glucose.

  • Cofactor: NADPH is used as the essential cofactor for the enzymatic reaction.

2. Assay Procedure:

  • A reaction mixture is prepared containing phosphate buffer, NADPH, and the purified aldose reductase enzyme.

  • The test compound (e.g., this compound or Sorbinil) is added to the mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • The reaction is initiated by the addition of the substrate.

  • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

3. Data Analysis:

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is determined relative to the control.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start prep Prepare Reaction Mixture (Buffer, NADPH, Enzyme) start->prep add_inhibitor Add Test Compound (e.g., this compound or Sorbinil) prep->add_inhibitor add_substrate Initiate Reaction (Add Substrate, e.g., DL-Glyceraldehyde) add_inhibitor->add_substrate measure Measure Absorbance at 340 nm (Kinetic Reading) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General Workflow for In Vitro Aldose Reductase Inhibition Assay.

Discussion of In Vitro Performance

Based on the available data, both this compound and Sorbinil are potent inhibitors of aldose reductase (ALR2) in vitro. The IC50 value for this compound (0.98 µM) falls within the range observed for Sorbinil when glucose is used as a substrate (0.4 - 1.4 µM).[1] It is important to note that the inhibitory potency of Sorbinil is highly dependent on the substrate used in the assay, with a significantly higher IC50 value observed with the artificial substrate 4-nitrobenzaldehyde.[1]

A critical aspect of aldose reductase inhibitors is their selectivity for ALR2 over the closely related aldehyde reductase (ALR1).[3][4] Inhibition of ALR1 can lead to off-target effects and potential toxicity.[3] this compound demonstrates a selectivity index of approximately 12-fold for ALR2 over ALR1. While detailed selectivity data for Sorbinil under directly comparable conditions were not available, the development of selective ALR2 inhibitors is a key focus in the field to minimize potential side effects.[3][5][6]

References

Validating the Inhibitory Effect of Novel Compounds on Aldose Reductase (ALR2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various compounds on Aldose Reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. The data presented here is intended to assist researchers in evaluating the potency and selectivity of potential therapeutic agents targeting ALR2. This document focuses on a potent and selective inhibitor, designated as "compound 3c", and compares its activity with other known inhibitors, including the commercially available drug Epalrestat and the natural phytocompounds Agnuside and Eupalitin-3-O-galactoside.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of ALR2 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for compound 3c and its alternatives against ALR2.

CompoundTypeALR2 IC50 ValueSelectivity over ALR1
Compound 3c Thiosemicarbazone Derivative1.42 µM[1][2]Selective[1][2]
Epalrestat Carboxylic Acid Derivative98 nM[3]Non-selective
Agnuside Phytocompound22.4 nM[3]Information not available
Eupalitin-3-O-galactoside Phytocompound27.3 nM[3]Information not available

Note: The selectivity of an inhibitor for ALR2 over the closely related enzyme Aldehyde Reductase (ALR1) is a critical factor, as non-selective inhibition can lead to undesirable side effects.[1][2] Compound 3c has been reported as a selective inhibitor of ALR2.[1][2]

Experimental Protocols

The determination of the inhibitory effect of the compounds on ALR2 activity is typically performed using a spectrophotometric enzyme inhibition assay.

ALR2 Enzyme Inhibition Assay

This in vitro assay measures the activity of ALR2 by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant or purified human ALR2 enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate (e.g., DL-glyceraldehyde)

  • Sodium phosphate buffer (pH 6.2 or 7.0)

  • Lithium sulfate

  • 2-Mercaptoethanol

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, lithium sulfate, 2-mercaptoethanol, and the ALR2 enzyme preparation.[3]

  • Add various concentrations of the test inhibitor compound to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) and NADPH.[3]

  • Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode using a microplate reader or spectrophotometer.[3][4] The rate of decrease in absorbance is proportional to the ALR2 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

The polyol pathway is the metabolic pathway in which ALR2 is the first and rate-limiting enzyme.[5] Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol.[5]

Polyol_Pathway Glucose Glucose ALR2 ALR2 (Aldose Reductase) Glucose->ALR2 Sorbitol Sorbitol SDH SDH (Sorbitol Dehydrogenase) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH NADPH NADPH NADP NADP NAD NAD NADH NADH

Caption: The Polyol Pathway initiated by Aldose Reductase (ALR2).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the inhibitory potential of a compound against ALR2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Dissolution & Dilution) Incubation Incubation of Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->Incubation Reaction_Initiation Reaction Initiation (Substrate & NADPH Addition) Incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (Absorbance at 340 nm) Reaction_Initiation->Data_Acquisition Percent_Inhibition Calculation of % Inhibition Data_Acquisition->Percent_Inhibition IC50_Determination IC50 Value Determination Percent_Inhibition->IC50_Determination

Caption: Workflow for ALR2 inhibitory activity assessment.

References

Comparative Validation of Aldose Reductase-IN-4 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of Aldose Reductase Inhibitors

This guide provides a comparative analysis of Aldose reductase-IN-4 and other commercially available aldose reductase (AR) inhibitors. The information is intended to assist researchers in selecting the appropriate compounds for their studies in primary cell cultures, a critical step in the validation of potential therapeutics for diabetic complications. While direct validation data for this compound in primary cell cultures is not publicly available, this guide presents the existing enzymatic inhibition data and compares it with established inhibitors for which cellular data is available.

The Role of Aldose Reductase in Disease

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, which causes osmotic stress and subsequent cellular damage. This process is a key contributor to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate these complications.

Aldose Reductase Signaling Pathway

The diagram below illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences.

Aldose Reductase Signaling Pathway Aldose Reductase Signaling Pathway Glucose High Glucose AR Aldose Reductase (ALR2) Glucose->AR Substrate NADP NADP+ AR->NADP Sorbitol Sorbitol Accumulation AR->Sorbitol Product Oxidative_Stress Oxidative Stress (ROS Production) AR->Oxidative_Stress NADPH Depletion NADPH NADPH NADPH->AR Cofactor SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Fructose->Oxidative_Stress Cell_Damage Cellular Damage & Diabetic Complications Osmotic_Stress->Cell_Damage Oxidative_Stress->Cell_Damage Inhibitor Aldose Reductase Inhibitors (e.g., this compound) Inhibitor->AR

Caption: The polyol pathway initiated by aldose reductase.

Comparative Inhibitor Performance

The following table summarizes the available inhibitory data for this compound and its alternatives. It is important to note the different experimental systems used for generating these values, which can influence the apparent potency of the inhibitors.

InhibitorTargetIC50Experimental SystemReference
This compound Aldehyde Reductase 2 (ALR2)0.98 µMPurified Enzyme[1][2]
Aldehyde Reductase 1 (ALR1)11.70 µMPurified Enzyme[1][2]
Epalrestat Aldose ReductaseNot specifiedBovine Aortic Endothelial Cells (in vitro model)[3]
Sorbinil Aldose Reductase3.1 µMIsolated Cultured Rat Lens[4]
Tolrestat Aldose Reductase35 nMPurified Bovine Lens Enzyme[1][5]

Note: A lower IC50 value indicates a higher potency of the inhibitor. The data for this compound is based on enzymatic assays, while the data for Sorbinil is from an organ culture model, which is more indicative of cellular activity. Epalrestat has been shown to be effective in a cell line model, though a specific IC50 was not provided in the cited study.

Experimental Protocol: Validation of Aldose Reductase Inhibitors in Primary Human Retinal Microvascular Endothelial Cells (HRMECs)

This protocol provides a framework for assessing the efficacy of aldose reductase inhibitors in a primary cell culture model relevant to diabetic retinopathy.

1. Cell Culture and Treatment:

  • Culture primary Human Retinal Microvascular Endothelial Cells (HRMECs) in appropriate endothelial cell growth medium.

  • Seed HRMECs in 96-well plates or other suitable culture vessels.

  • Once cells reach 80-90% confluency, replace the normal growth medium with a high-glucose medium (e.g., 30 mM D-glucose) to mimic hyperglycemic conditions. A control group with normal glucose medium (e.g., 5.5 mM D-glucose) should be included.

  • Treat the cells with a range of concentrations of the aldose reductase inhibitor (e.g., this compound) and a vehicle control. A known inhibitor like Epalrestat should be used as a positive control.

  • Incubate the cells for a predetermined period (e.g., 24-72 hours).

2. Measurement of Aldose Reductase Activity:

  • After the treatment period, wash the cells with cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Measure aldose reductase activity in the cell lysates using a commercially available Aldose Reductase Activity Assay Kit or a spectrophotometric method.[6] This assay typically measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, which is a cofactor for the aldose reductase reaction.[6]

  • Normalize the aldose reductase activity to the protein concentration of the lysate.

3. Assessment of Cellular Endpoints:

  • Sorbitol Accumulation: Measure intracellular sorbitol levels using a sorbitol assay kit or by techniques like gas chromatography-mass spectrometry (GC-MS). A reduction in sorbitol accumulation in inhibitor-treated cells under high-glucose conditions indicates effective target engagement.

  • Oxidative Stress: Evaluate markers of oxidative stress, such as reactive oxygen species (ROS) production (e.g., using DCFDA-AM staining), and the expression of antioxidant enzymes.

  • Cell Viability and Apoptosis: Assess cell viability using assays like MTT or CellTiter-Glo®. Apoptosis can be measured by caspase-3/7 activity assays or flow cytometry using Annexin V staining.

  • Barrier Function (for endothelial cells): For HRMECs, assess the integrity of the endothelial barrier using transendothelial electrical resistance (TEER) measurements or permeability assays with fluorescently labeled dextrans.

Experimental Workflow Diagram

The following diagram outlines the key steps in the validation of an aldose reductase inhibitor in a primary cell culture model.

Experimental Workflow for AR Inhibitor Validation Experimental Workflow for AR Inhibitor Validation Start Start Cell_Culture Culture Primary Cells (e.g., HRMECs) Start->Cell_Culture High_Glucose Induce Hyperglycemic Conditions (High Glucose) Cell_Culture->High_Glucose Treatment Treat with AR Inhibitor (e.g., this compound) & Controls High_Glucose->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis Cellular_Endpoints Assess Cellular Endpoints: - Sorbitol Accumulation - Oxidative Stress - Cell Viability Treatment->Cellular_Endpoints AR_Assay Measure Aldose Reductase Activity Cell_Lysis->AR_Assay Data_Analysis Data Analysis & Comparison AR_Assay->Data_Analysis Cellular_Endpoints->Data_Analysis End End Data_Analysis->End

Caption: Workflow for validating AR inhibitors in primary cells.

Conclusion

While this compound shows promising inhibitory activity against the purified aldose reductase enzyme, its efficacy in a cellular context, particularly in primary cells, remains to be established. The provided experimental protocol offers a robust framework for such a validation. By comparing its performance against well-characterized inhibitors like Epalrestat, Sorbinil, and Tolrestat in a relevant primary cell model, researchers can gain crucial insights into the therapeutic potential of this compound for the treatment of diabetic complications. The selection of an appropriate inhibitor and a relevant primary cell model is paramount for the successful translation of preclinical findings.

References

Comparative Analysis of Aldose Reductase-IN-4 and Alternative Inhibitors: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for Aldose reductase-IN-4 and other commercially available aldose reductase inhibitors. The information presented herein is intended to assist researchers in evaluating the reproducibility of experimental results and selecting the most appropriate inhibitors for their studies. This document includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the aldose reductase signaling pathway and a typical experimental workflow.

Quantitative Data Summary

The inhibitory activity of this compound and its alternatives against aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and substrate used.

InhibitorALR2 IC50 (µM)ALR1 IC50 (µM)Enzyme SourceNotes
This compound 0.98 [1]11.70 [1]Not Specified---
Epalrestat0.01[2] - 0.26[2]Not SpecifiedRat Lens[2][3], Human Placenta[3]Commercially available drug for diabetic neuropathy.[4][5]
SorbinilNot SpecifiedNot SpecifiedHuman Brain, Placenta, Calf & Rat Lens[6]Investigated for diabetic complications.[6]
Tolrestat0.035[7][8]Not SpecifiedBovine Lenses[8]Withdrawn from the market due to liver toxicity.[9]
Zopolrestat0.0031[10][11][12]Not SpecifiedHuman Placenta[11]Potent, orally active inhibitor.[10][11]
FidarestatNot SpecifiedNot SpecifiedNot SpecifiedPotent and specific inhibitor.[13]
RanirestatNot SpecifiedNot SpecifiedNot SpecifiedStronger inhibitory activity than Epalrestat in some studies.[14]

Experimental Protocols

Reproducibility of experimental results is critically dependent on the methodologies employed. Below are detailed protocols for common in vitro and cell-based assays used to evaluate aldose reductase inhibitors.

In Vitro Aldose Reductase Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified aldose reductase.

Materials:

  • Purified recombinant human aldose reductase (or from another source, e.g., rat lens).

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Substrate: DL-Glyceraldehyde or Glucose.

  • Assay Buffer: e.g., 0.1 M sodium phosphate buffer, pH 6.2.

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well UV-transparent microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare Reagents: Prepare working solutions of NADPH, substrate, and test compounds in the assay buffer. A typical final concentration for NADPH is 0.1-0.2 mM and for the substrate can range from 1 to 10 mM for glucose or be in the micromolar range for DL-glyceraldehyde.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epalrestat).

    • Add the purified aldose reductase enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Aldose Reductase Activity Assay (General Workflow)

This assay measures the ability of an inhibitor to reduce the accumulation of sorbitol in cells cultured under high glucose conditions, providing a more physiologically relevant assessment.

Materials:

  • A suitable cell line that expresses aldose reductase (e.g., human lens epithelial cells, retinal pericytes, or Schwann cells).

  • Cell culture medium (e.g., DMEM) with normal glucose (e.g., 5 mM) and high glucose (e.g., 30-50 mM).

  • Test compounds.

  • Lysis buffer to extract intracellular metabolites.

  • Sorbitol assay kit or a method to quantify intracellular sorbitol (e.g., LC-MS/MS).

  • Protein assay kit to normalize sorbitol levels to total protein content.

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a desired confluency in normal glucose medium.

    • Pre-treat the cells with various concentrations of the test inhibitor for a specific period (e.g., 1-2 hours).

    • Replace the medium with high glucose medium containing the respective concentrations of the inhibitor and incubate for an extended period (e.g., 24-48 hours) to allow for sorbitol accumulation. Include control groups with normal glucose and high glucose without the inhibitor.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold PBS to remove extracellular glucose.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates and centrifuge to remove cellular debris.

  • Sorbitol Quantification:

    • Measure the sorbitol concentration in the cell lysates using a commercially available kit or a validated analytical method.

  • Protein Quantification:

    • Measure the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein concentration for each sample.

    • Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound relative to the high glucose control.

    • Determine the IC50 value for the inhibition of sorbitol accumulation.

Mandatory Visualizations

Aldose Reductase Signaling Pathway

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to the pathogenesis of diabetic complications.

Aldose_Reductase_Signaling_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR High Glucose Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR OxidativeStress Oxidative Stress NADP->OxidativeStress Depletion of NADPH reduces antioxidant defense NAD NAD+ NAD->SDH DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications ARI Aldose Reductase Inhibitors (e.g., this compound) ARI->AR Inhibition

Caption: The Aldose Reductase signaling pathway.

Experimental Workflow for Aldose Reductase Inhibitor Screening

The diagram below outlines a typical workflow for the screening and evaluation of potential aldose reductase inhibitors.

Experimental_Workflow start Start: Compound Library invitro In Vitro Enzyme Inhibition Assay start->invitro ic50 Determine IC50 Values invitro->ic50 selectivity Selectivity Assay (vs. ALR1) ic50->selectivity cellbased Cell-Based Assay (Sorbitol Accumulation) selectivity->cellbased Potent & Selective Compounds toxicity Cytotoxicity Assay cellbased->toxicity lead Lead Compound Identification toxicity->lead Low Toxicity end Further Preclinical Studies lead->end

Caption: A typical experimental workflow for ARI screening.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Aldose reductase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical operational and safety information for the handling and disposal of Aldose reductase-IN-4, a potent inhibitor of aldose reductase. Adherence to these guidelines is essential to ensure laboratory safety and proper environmental stewardship.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets.

TargetIC50 (μM)
Aldehyde Reductase 1 (ALR1)11.70[1][2]
Aldehyde Reductase 2 (ALR2)0.98[1][2]

Proper Disposal Procedures

As this compound is intended for research use only, its chemical, physical, and toxicological properties have not been fully investigated.[3] Therefore, it must be handled and disposed of as a potentially hazardous chemical. The following step-by-step procedure outlines the recommended disposal plan.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

Step 3: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: 2446136-17-8

  • An approximate concentration and volume of the waste

  • The date the waste was first added to the container

Step 4: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is recommended to mitigate spills.

Step 5: Final Disposal

Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Aldose Reductase Inhibition Assay

This section details a common methodology for assessing the inhibitory activity of compounds like this compound.

Materials:

  • Aldose reductase (rat lens or recombinant)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer

  • Test compound (this compound)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of NADPH, DL-glyceraldehyde, and the test compound in the appropriate buffer.

  • Enzyme Preparation: Prepare a suitable dilution of the aldose reductase enzyme in phosphate buffer.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Aldose reductase enzyme solution

    • NADPH solution

    • Test compound solution (at various concentrations)

  • Initiate Reaction: Add the DL-glyceraldehyde substrate to all wells to start the reaction.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH by aldose reductase.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyol pathway, which is initiated by aldose reductase, and a typical experimental workflow for screening aldose reductase inhibitors.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH AR Aldose Reductase (AR) AR->NADPH SDH Sorbitol Dehydrogenase (SDH) SDH->NAD Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Inhibitor) Mix Mix reagents in 96-well plate Reagents->Mix Incubate Incubate at controlled temperature Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

References

Essential Safety and Operational Guide for Handling Aldose reductase-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Aldose reductase-IN-4, a potent inhibitor of aldose reductase. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and mitigate potential hazards.

Compound Identification and Properties

A summary of the known physical and chemical properties of this compound is provided below. As the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care, assuming it is potentially hazardous.

PropertyValue
IUPAC Name 1-[(4-fluoro-2-hydroxyphenyl)sulfonyl]-1H-indole
Molecular Formula C₁₄H₁₀FNO₃S
Molecular Weight 291.3 g/mol [1][2]
CAS Number 2446136-17-8[1][2]
Appearance Solid (presumed)
Solubility Soluble in DMSO[3]
Storage Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions.[1][4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following table outlines the minimum recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves (minimum 4 mil thickness). Consider double gloving.[5][6]To prevent skin contact with the compound.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[6][7]To protect eyes from splashes and airborne particles.
Body Protection A lab coat is required in all wet laboratories.[8] Flame-retardant lab coat is recommended if flammable solvents are used.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. If aerosols may be generated, use a NIOSH-approved respirator.To prevent inhalation of dust or aerosols.
Footwear Closed-toe shoes.[6][7]To protect feet from spills and falling objects.

Handling and Operational Procedures

Adherence to standard laboratory safety protocols is crucial when working with this compound.

3.1. Engineering Controls

  • Ventilation: Handle the compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.[9]

3.2. Safe Handling Practices

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10]

  • Avoid Inhalation and Ingestion: Do not breathe dust or vapor. Do not eat, drink, or smoke in the laboratory.[9][10]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for transfers to minimize the creation of dust or aerosols.

3.3. First Aid Measures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed, and labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coats) Dispose of in a designated hazardous waste container. Do not launder contaminated lab coats with personal clothing.
Solutions Collect in a labeled hazardous waste container for chemical waste.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run cleanup_decon Decontaminate Surfaces exp_run->cleanup_decon cleanup_dispose_solid Dispose Solid Waste cleanup_decon->cleanup_dispose_solid cleanup_dispose_liquid Dispose Liquid Waste cleanup_decon->cleanup_dispose_liquid cleanup_remove_ppe Remove PPE cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.